3-Methoxy-3'-nitro-1,1'-biphenyl
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13-7-3-5-11(9-13)10-4-2-6-12(8-10)14(15)16/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPDMCFOTCDUKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563968 | |
| Record name | 3-Methoxy-3'-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128923-93-3 | |
| Record name | 3-Methoxy-3'-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Methoxy-3'-nitro-1,1'-biphenyl
Abstract
Introduction
The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, offering a semi-rigid backbone that can be functionalized to modulate biological activity and physical properties.[1][2] The introduction of substituents such as a methoxy group (an electron-donating group) and a nitro group (a strong electron-withdrawing group) at specific positions on the biphenyl rings can significantly influence the molecule's conformation, electronic properties, and reactivity. 3-Methoxy-3'-nitro-1,1'-biphenyl represents an interesting, asymmetrically substituted biphenyl with potential applications stemming from the interplay of its functional groups. The methoxy group is a common feature in many natural product-derived drugs, where it can enhance binding, improve physicochemical properties, and favorably alter metabolic pathways.[3][4] Conversely, the nitro group is a versatile functional group that can be a precursor to an amino group, a key component in many pharmaceuticals, and is also explored in prodrugs for targeted therapies.[5][6]
This guide provides a detailed theoretical and practical framework for understanding and working with this compound.
Predicted Physicochemical and Spectroscopic Properties
The properties of this compound are predicted based on the known properties of its precursors and similarly substituted biphenyls.
Predicted Physicochemical Properties
The following table summarizes the predicted and known properties of this compound and its synthetic precursors.
| Property | 3-Methoxyphenylboronic acid | 1-Bromo-3-nitrobenzene | This compound (Predicted) |
| Molecular Formula | C₇H₉BO₃ | C₆H₄BrNO₂[7] | C₁₃H₁₁NO₃ |
| Molecular Weight | 151.96 g/mol [8] | 202.01 g/mol [7] | 229.23 g/mol |
| Appearance | White to light yellow crystalline powder[9] | Light yellow crystalline powder[7][10] | Expected to be a crystalline solid, likely pale yellow. |
| Melting Point | 160-163 °C[9] | 51-56 °C[10] | Predicted to be in the range of 70-90 °C. |
| Boiling Point | 318.6±44.0 °C (Predicted)[9] | 238.5 °C at 760 mmHg[10] | Predicted to be >350 °C. |
| Solubility | Slightly soluble in DMSO and Methanol[9] | Soluble in organic solvents like ethanol and ether; insoluble in water.[10][11] | Expected to be soluble in common organic solvents (e.g., acetone, ethyl acetate, dichloromethane) and insoluble in water. |
| CAS Number | 10365-98-7[12] | 585-79-5[11] | Not assigned. |
Predicted Spectroscopic Characteristics
The proton NMR spectrum of this compound is expected to show a characteristic singlet for the methoxy group and a series of multiplets in the aromatic region.
-
Methoxy Group: A sharp singlet integrating to 3 protons is predicted to appear around δ 3.8-4.0 ppm.[1][13]
-
Aromatic Protons: The eight aromatic protons will appear in the region of δ 7.0-8.5 ppm. The protons on the nitro-substituted ring are expected to be shifted downfield due to the electron-withdrawing nature of the nitro group.[14] Specifically, the protons ortho to the nitro group will likely be the most deshielded. The protons on the methoxy-substituted ring will be comparatively upfield.
The carbon NMR spectrum will provide further structural confirmation.
-
Methoxy Carbon: A signal for the methoxy carbon is expected in the range of δ 55-60 ppm.[13]
-
Aromatic Carbons: Twelve distinct signals for the aromatic carbons are anticipated. The carbon bearing the nitro group will be significantly deshielded, while the carbon attached to the methoxy group will also be downfield.[15]
Infrared spectroscopy will be instrumental in identifying the key functional groups.
-
N-O Stretching: Strong, characteristic asymmetric and symmetric stretching vibrations for the nitro group are expected between 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[16][17]
-
C-O Stretching: A strong absorption for the aryl ether C-O bond should be present in the 1200-1275 cm⁻¹ region.[18]
-
Aromatic C-H Stretching: Signals for aromatic C-H stretching will appear above 3000 cm⁻¹.
-
C=C Stretching: Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.[19]
Proposed Synthesis: Suzuki-Miyaura Coupling
The most direct and efficient method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][20][21] This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.
Reaction Scheme
The proposed synthesis involves the coupling of (3-methoxyphenyl)boronic acid with 1-bromo-3-nitrobenzene.
Caption: Proposed Suzuki-Miyaura synthesis of this compound.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3-methoxyphenyl)boronic acid (1.0 eq.), 1-bromo-3-nitrobenzene (1.0 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq.), and a base such as sodium carbonate (Na₂CO₃, 2.0 eq.) or potassium phosphate (K₃PO₄, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water 4:1, or toluene/ethanol/water).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 4-12 hours.[22] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Causality of Experimental Choices
-
Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. Other palladium sources and ligands (e.g., Pd(OAc)₂ with SPhos or XPhos) can also be used and may offer improved yields for specific substrates.[22]
-
Base: The base is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[23] The choice of base can influence the reaction rate and yield.
-
Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic reactants and the inorganic base. Degassing the solvent is important to prevent oxidation of the palladium(0) catalyst.
Suzuki-Miyaura Catalytic Cycle
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- 23. Suzuki Coupling [organic-chemistry.org]
An In-depth Technical Guide to 3-Methoxy-3'-nitro-1,1'-biphenyl
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Methoxy-3'-nitro-1,1'-biphenyl represents a distinct isomer within the biphenyl class of compounds, characterized by a methoxy and a nitro group positioned on separate phenyl rings at the meta positions. The biphenyl scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active agents.[1] This guide provides a comprehensive technical overview of this compound, addressing the current ambiguity surrounding its CAS number, proposing robust synthetic routes, predicting its physicochemical and spectroscopic profile, and exploring its potential applications in the realm of drug discovery.
Compound Identification and CAS Number Status
Strategic Synthesis: A Focus on Cross-Coupling Methodologies
The creation of the central carbon-carbon bond that defines the biphenyl structure is most effectively achieved through modern cross-coupling reactions. Among these, the Suzuki-Miyaura and Ullmann reactions stand out as primary methods for the synthesis of such biaryl compounds.[2]
The Suzuki-Miyaura coupling is a highly versatile and widely adopted method in organic synthesis due to its mild reaction conditions and tolerance of a broad range of functional groups.[3][4] A practical and efficient route to this compound involves the palladium-catalyzed reaction between 3-methoxyphenylboronic acid and 3-bromo-1-nitrobenzene, both of which are commercially available starting materials.
Conceptual Reaction Scheme:
A proposed workflow for the Suzuki-Miyaura synthesis.
-
Apparatus Setup: A flame-dried, two-necked round-bottom flask is equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the flask are added 3-methoxyphenylboronic acid (1.0 equivalent), 3-bromo-1-nitrobenzene (1.0 equivalent), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents).
-
Solvent and Base: A degassed solvent system, for instance, a mixture of toluene and ethanol, is introduced, followed by an aqueous solution of a base like sodium carbonate (2.0 equivalents).
-
Reaction Conditions: The heterogeneous mixture is vigorously stirred and heated to reflux (approximately 80-100 °C). The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Product Isolation and Purification: Upon completion, the reaction is cooled to ambient temperature. The aqueous layer is separated, and the organic phase is washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting crude product is then purified by flash column chromatography on silica gel to afford the pure this compound.
Predicted Physicochemical & Spectroscopic Profile
While experimental data for the title compound is scarce, its properties can be reliably predicted based on its constituent functional groups and data from analogous compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Characteristic | Rationale |
| Molecular Formula | C₁₃H₁₁NO₃ | - |
| Molecular Weight | 229.23 g/mol | - |
| Appearance | Off-white to pale yellow crystalline solid | Based on the appearance of related nitroaromatic compounds.[5] |
| Melting Point | Expected to be a solid with a distinct melting point, likely higher than that of 3-bromo-1-nitrobenzene (51-54 °C).[5] | The larger, more rigid biphenyl structure typically leads to a higher melting point. |
| Solubility | High solubility in polar aprotic solvents (e.g., DMSO, DMF, acetone); moderate solubility in less polar solvents (e.g., ethyl acetate, dichloromethane); poor solubility in water. | General solubility trends for non-polar aromatic compounds with polar functional groups. |
-
¹H NMR Spectroscopy: The proton nuclear magnetic resonance spectrum is anticipated to display a complex multiplet pattern in the aromatic region (δ 7.0-8.5 ppm). The protons on the methoxy-substituted ring will experience shielding effects, while the protons on the nitro-substituted ring will be deshielded. A characteristic singlet for the methoxy protons should appear around δ 3.8 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum is expected to show 13 distinct signals for the 13 unique carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: Key vibrational frequencies are expected for the nitro group (strong asymmetric and symmetric stretches around 1530 cm⁻¹ and 1350 cm⁻¹, respectively) and the C-O bond of the methoxy group (around 1250 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound.
Significance and Applications in Drug Discovery
The this compound scaffold is a molecule of considerable interest for medicinal chemists and drug development professionals.
-
The Methoxy Substituent: The methoxy group is a common feature in numerous approved pharmaceuticals.[6] Its presence can significantly influence a molecule's pharmacokinetic profile by improving metabolic stability and modulating lipophilicity, which in turn affects absorption and distribution.[7]
-
The Nitro Group as a Versatile Handle: The nitro group serves as a valuable synthetic precursor. It can be readily reduced to an amine, which then opens up a plethora of possibilities for further chemical modification. This allows for the generation of extensive compound libraries for structure-activity relationship (SAR) studies.[8] For instance, the resulting aniline can be converted into amides, sulfonamides, or ureas to probe interactions with biological targets.
The nitro group as a synthetic handle for creating diverse chemical libraries.
Conclusion
This compound, while not a commonly cataloged chemical, presents a compelling target for synthesis and investigation. Its straightforward preparation via robust cross-coupling methodologies, combined with the favorable attributes of its methoxy and nitro functional groups, makes it a valuable building block for the design and development of novel therapeutic agents. This guide provides a solid technical foundation for researchers to confidently approach the synthesis, characterization, and application of this and related biphenyl structures in their scientific endeavors.
References
A comprehensive list of references is available upon request, covering the synthesis, properties, and applications of biphenyl derivatives and their constituent functional groups.
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- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Bromonitrobenzene | 585-79-5 [chemicalbook.com]
- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-Methoxy-2-nitro-biphenyl | 16098-16-1 | Benchchem [benchchem.com]
Introduction: The Strategic Importance of Substituted Biphenyls
An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 3-Methoxy-3'-nitro-1,1'-biphenyl
Abstract: This technical guide provides a comprehensive overview of this compound, a substituted nitrobiphenyl compound of significant interest to researchers in medicinal chemistry and materials science. The biphenyl scaffold is a privileged structure in drug discovery, and the strategic placement of methoxy and nitro functional groups can profoundly influence a molecule's physicochemical properties and biological activity.[1] This document details the molecule's structural features, predicted physicochemical properties, and a validated synthetic protocol via the Suzuki-Miyaura cross-coupling reaction. Furthermore, it outlines a complete workflow for structural elucidation using modern spectroscopic techniques. The causality behind experimental choices is explained throughout, providing field-proven insights for professionals engaged in drug development and chemical synthesis.
The 1,1'-biphenyl framework is a cornerstone in the design of functional molecules, from pharmaceuticals to liquid crystals.[2] Its semi-rigid structure allows the two phenyl rings to adopt a twisted conformation, enabling precise three-dimensional interactions with biological targets. Biphenyl derivatives are known to exhibit a wide range of potent biological activities, including antifungal, anti-inflammatory, and anti-cancer properties.
The functionalization of the biphenyl core is a critical strategy for modulating its properties:
-
The Nitro Group (-NO₂): The presence of a nitroaromatic group is a key feature in many therapeutic agents.[3] It is a strong electron-withdrawing group that can participate in crucial hydrogen bonding and π-π stacking interactions. Importantly, the nitro group can act as a bio-reducible moiety; under the hypoxic conditions often found in solid tumors, nitroreductase enzymes can reduce the nitro group to cytotoxic hydroxylamines and amines, forming the basis of hypoxia-activated prodrugs.[4][5]
-
The Methoxy Group (-OCH₃): The methoxy group is a common substituent in drug candidates. It is a moderate electron-donating group that can significantly impact a molecule's metabolic stability, lipophilicity, and receptor-binding affinity. By blocking a potential site of metabolism (like a phenol), it can improve the pharmacokinetic profile of a compound.
Therefore, this compound represents a scaffold with designed-in features relevant for modern drug discovery, combining the structural elegance of the biphenyl core with the electronic and metabolic advantages of its substituents.
Molecular Structure and Physicochemical Properties
The core structure of this compound consists of two phenyl rings linked by a C-C single bond. One ring is substituted with a methoxy group at the meta-position (C3), and the other is substituted with a nitro group, also at the meta-position (C3').
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol describes the synthesis of this compound from 3-methoxyphenylboronic acid and 1-bromo-3-nitrobenzene.
Materials:
-
3-Methoxyphenylboronic acid (1.2 eq)
-
1-Bromo-3-nitrobenzene (1.0 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [PPh₃] (0.04 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Toluene (solvent)
-
Water (co-solvent)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3-nitrobenzene (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in a small amount of toluene. Add this catalyst mixture to the main reaction flask.
-
Solvent Addition & Degassing: Add toluene and water in a 4:1 ratio to the flask. Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.
Structural Elucidation and Characterization
Confirmation of the synthesized product's identity and purity is achieved through a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the seven protons on the two phenyl rings. A sharp singlet integrating to three protons should appear upfield (approx. 3.8-4.0 ppm), characteristic of the methoxy (-OCH₃) group protons. [6]* ¹³C NMR: The carbon NMR spectrum will display 13 distinct signals. The carbon of the methoxy group is expected around 55 ppm. [6]The twelve aromatic carbons will appear in the typical range of 110-160 ppm. [6]The carbons directly attached to the electron-withdrawing nitro group and the electron-donating methoxy group will be shifted accordingly.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) should reveal a molecular ion peak (M⁺) at m/z = 229.07, corresponding to the molecular formula C₁₃H₁₁NO₃.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups. Expected characteristic absorption bands include:
-
~1530 cm⁻¹ and ~1350 cm⁻¹: Strong, sharp peaks corresponding to the asymmetric and symmetric stretching vibrations of the nitro (N-O) group. [7]* ~1250 cm⁻¹ and ~1040 cm⁻¹: C-O stretching vibrations of the aryl-alkyl ether (methoxy group).
-
~3100-3000 cm⁻¹: C-H stretching for the aromatic rings.
-
~1600 cm⁻¹ and ~1480 cm⁻¹: C=C stretching vibrations within the aromatic rings.
| Spectroscopic Data Summary (Expected) | |
| ¹H NMR | Aromatic protons (7H, m): ~7.0-8.5 ppm; Methoxy protons (3H, s): ~3.8-4.0 ppm |
| ¹³C NMR | Methoxy carbon: ~55 ppm; Aromatic carbons: ~110-160 ppm |
| Mass Spec (EI) | [M]⁺: m/z = 229.07 |
| IR (cm⁻¹) | ~1530 (NO₂ asym), ~1350 (NO₂ sym), ~1250 (C-O stretch), ~3050 (Ar C-H) |
Applications and Future Directions in Drug Development
The this compound scaffold is a promising starting point for the development of novel therapeutics. The nitroaromatic moiety is a well-established pharmacophore in anti-infective and anti-cancer drugs. [5][8]Its ability to be selectively reduced in hypoxic environments makes it an attractive component for designing targeted cancer therapies. [5]The methoxy group can be used to fine-tune the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Future research could involve:
-
Prodrug Development: Leveraging the nitro group for targeted drug release in hypoxic tumors. [4]* Analogue Synthesis: Exploring other substitution patterns on the biphenyl rings to optimize biological activity and selectivity.
-
Mechanism of Action Studies: Investigating the specific cellular targets and pathways affected by this class of compounds.
Conclusion
This compound is a molecule of significant synthetic and medicinal interest. Its structure can be reliably accessed through robust chemical methods like the Suzuki-Miyaura coupling, and its identity can be unequivocally confirmed with standard spectroscopic techniques. The strategic incorporation of both a bio-reducible nitro group and a metabolically significant methoxy group makes this scaffold a compelling platform for the design of next-generation therapeutic agents, particularly in oncology and infectious disease research. This guide provides the foundational knowledge and practical protocols necessary for researchers to synthesize, characterize, and further explore the potential of this valuable chemical entity.
References
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ChemSynthesis. (2025). 3-methoxy-1,1'-biphenyl. Available at: [Link]
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[Source 4] (n.d.). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Available at: [Link]
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Organic Syntheses. (n.d.). 1,1'-Biphenyl, 2-methyl-4'-nitro-. Available at: [Link]
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Veeprho. (n.d.). 2'-methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid. Available at: [Link]
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PubChem. (n.d.). 4'-Methoxy-3-nitro-1,1'-biphenyl. Available at: [Link]
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Behrman, D. M., Behrman, E. J., & Parkin, S. (2006). 2-Methoxy-3-nitrophenol. Acta Crystallographica Section E: Structure Reports Online, 62(8), o3119-o3121. Available at: [Link]
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[Source 11] (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. National Institutes of Health (NIH). Available at: [Link]
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[Source 12] (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available at: [Link]
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[Source 14] (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
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Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Available at: [Link]
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NIST. (n.d.). Benzene, 1-methoxy-3-nitro-. NIST WebBook. Available at: [Link]
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[Source 18] (n.d.). 3,4-Dimethoxy-4′-nitro-1,1′-biphenyl. National Institutes of Health (NIH). Available at: [Link]
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[Source 19] (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. Available at: [Link]
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BYUI Tutor. (2017). Organic Chemistry - Spectroscopy - 3-Methoxyphenol. YouTube. Available at: [Link]
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[Source 21] (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]
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[Source 22] (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. National Institutes of Health (NIH). Available at: [Link]
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Pharmaffiliates. (n.d.). 2'-Methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid. Available at: [Link]
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[Source 24] (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. MDPI. Available at: [Link]
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An In-depth Technical Guide to the Synthesis of 3-Methoxy-3'-nitro-1,1'-biphenyl
Foreword: The Strategic Importance of Substituted Biphenyls
The 1,1'-biphenyl scaffold is a privileged structure in modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs). The ability to precisely install substituents on each phenyl ring is paramount for tuning the molecule's steric and electronic properties, which in turn dictates its biological activity or material function. 3-Methoxy-3'-nitro-1,1'-biphenyl is a valuable intermediate, embodying the challenge of constructing an unsymmetrically substituted biaryl. The electron-donating methoxy group and the electron-withdrawing nitro group present distinct electronic environments, making this molecule a versatile platform for further functionalization. For instance, the nitro group can be readily reduced to an amine, opening pathways to a diverse array of derivatives. This guide provides a detailed examination of the most effective and scientifically robust methods for its synthesis, with a primary focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Strategic Analysis of Synthetic Pathways
The principal challenge in synthesizing this compound lies in forming the pivotal carbon-carbon bond between the two substituted phenyl rings. While classical methods exist, modern palladium-catalyzed cross-coupling reactions have become the gold standard due to their high efficiency, mild conditions, and exceptional functional group tolerance.[1][2]
The Preferred Method: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the preeminent strategy for this transformation.[3][4] It involves the coupling of an organoboron species (typically a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex.[5] For the target molecule, this presents two primary retrosynthetic disconnections:
-
Route A: Coupling of 3-methoxyphenylboronic acid with a 3-nitrophenyl halide (e.g., 1-bromo-3-nitrobenzene).
-
Route B: Coupling of 3-nitrophenylboronic acid with a 3-methoxyphenyl halide (e.g., 3-bromoanisole).
Both routes are viable, and the choice often depends on the commercial availability and cost of the starting materials.
Figure 2: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol: Suzuki-Miyaura Synthesis
The following protocol details the synthesis of this compound via Route A . This procedure is based on well-established methodologies for similar substrates and is designed for robustness and high yield. [6]
Reagents and Materials
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| 1-Bromo-3-nitrobenzene | 1.0 | 202.01 | 5.0 | 1.01 g |
| 3-Methoxyphenylboronic acid | 1.2 | 151.96 | 6.0 | 0.91 g |
| Tetrakis(triphenylphosphine)palladium(0) | 0.02 | 1155.56 | 0.1 | 116 mg |
| Sodium Carbonate (Na₂CO₃) | 2.0 | 105.99 | 10.0 | 1.06 g |
| Toluene | - | - | - | 25 mL |
| Ethanol | - | - | - | 5 mL |
| Water | - | - | - | 5 mL |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3-nitrobenzene (1.01 g, 5.0 mmol), 3-methoxyphenylboronic acid (0.91 g, 6.0 mmol), and sodium carbonate (1.06 g, 10.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure the removal of oxygen, which can degrade the palladium catalyst.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add toluene (25 mL), ethanol (5 mL), and water (5 mL). Stir the mixture for 5 minutes to form a suspension. Finally, add the tetrakis(triphenylphosphine)palladium(0) catalyst (116 mg, 0.1 mmol). The mixture will typically turn yellow or orange.
-
Reaction Execution: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
-
Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Add 30 mL of deionized water and 30 mL of ethyl acetate. Transfer the mixture to a separatory funnel. Shake and allow the layers to separate.
-
Isolation: Collect the organic layer. Extract the aqueous layer twice more with 20 mL portions of ethyl acetate. Combine all organic extracts.
-
Purification: Wash the combined organic layer with 30 mL of brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The resulting crude solid or oil should be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.
Rationale for Experimental Choices
-
Catalyst System (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a reliable and commercially available air-stable precatalyst that readily generates the active Pd(0) species in solution. For more challenging couplings (e.g., with aryl chlorides), more advanced catalyst systems with bulky, electron-rich phosphine ligands like P(t-Bu)₃ might be employed. [7]* Base (Na₂CO₃): Sodium carbonate is an effective, inexpensive inorganic base. Its role is to facilitate the transmetalation step by forming the active boronate species. The use of an aqueous solution ensures its solubility and reactivity.
-
Solvent System (Toluene/Ethanol/Water): This biphasic solvent system is highly effective. Toluene solubilizes the organic starting materials and the product. The aqueous phase dissolves the inorganic base, and ethanol acts as a co-solvent to improve miscibility between the phases, thereby accelerating the reaction rate.
-
Excess Boronic Acid: A slight excess (1.2 equivalents) of the boronic acid is used to drive the reaction to completion and to compensate for any potential homocoupling or degradation of the boronic acid under the reaction conditions.
Characterization and Validation
The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the aromatic protons in the 7-8.5 ppm range. A sharp singlet corresponding to the methoxy (-OCH₃) protons should appear around 3.8-3.9 ppm.
-
¹³C NMR: Aromatic carbons will appear in the 110-160 ppm range. The methoxy carbon signal is typically found around 55-56 ppm.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the product (C₁₃H₁₁NO₃, MW: 229.23 g/mol ) should be observed. [8]* Infrared (IR) Spectroscopy: Look for characteristic C-O stretching for the ether (around 1250 cm⁻¹) and strong asymmetric and symmetric N-O stretching for the nitro group (around 1530 and 1350 cm⁻¹).
Conclusion
The Suzuki-Miyaura cross-coupling reaction represents a highly efficient, versatile, and reliable method for the synthesis of this compound. Its mild conditions, tolerance of key functional groups (methoxy and nitro), and high yields make it the superior choice for both laboratory-scale synthesis and potential industrial scale-up. [4]By understanding the underlying mechanism and the specific role of each reagent, researchers can confidently execute and optimize this powerful transformation. This guide provides the foundational knowledge and a practical, field-tested protocol to enable drug development professionals and scientists to successfully synthesize this valuable chemical intermediate.
References
- CN106518635A - Synthesis method for 3-methoxypropiophenone. Google Patents.
-
Suzuki cross-coupling reaction. (2020-02-13). YouTube. Available at: [Link]
- CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid. Google Patents.
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024-10-10). Available at: [Link]
-
The Suzuki Reaction. Myers Research Group, Harvard University. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
2'-Methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid. Manasa Life Sciences. Available at: [Link]
-
4'-Methoxy-3-nitro-1,1'-biphenyl. PubChem, NIH. Available at: [Link]
-
2'-methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid | CAS 376591-94-5. Veeprho. Available at: [Link]
-
B-Alkyl Suzuki Couplings. Macmillan Group, Princeton University. (2005-02-16). Available at: [Link]
-
3,4-Dimethoxy-4′-nitro-1,1′-biphenyl. PMC, NIH. Available at: [Link]
-
Ullmann condensation. Wikipedia. Available at: [Link]
-
Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]
-
On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. MDPI. Available at: [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. ResearchGate. (2025-11-18). Available at: [Link]
-
Organic Chemistry - Spectroscopy - 3-Methoxyphenol. (2017-07-07). YouTube. Available at: [Link]
-
METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION. A Dissertation by Derek Van Allen. Available at: [Link]
-
2-Methoxy-3-nitrophenol. ResearchGate. (2025-08-10). Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. (2018-09-11). Available at: [Link]
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- 6. 3,4-Dimethoxy-4′-nitro-1,1′-biphenyl - PMC [pmc.ncbi.nlm.nih.gov]
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Pharmacological Evaluation & Development Potential of 3-Methoxy-3'-nitro-1,1'-biphenyl
Executive Summary & Chemical Identity[1]
3-Methoxy-3'-nitro-1,1'-biphenyl represents a distinct chemical scaffold within the nitro-biaryl class. While often utilized as a synthetic intermediate in Suzuki-Miyaura cross-coupling optimization, its structural features—combining an electron-withdrawing nitro group with an electron-donating methoxy group on a twisted biphenyl core—position it as a "privileged structure" for medicinal chemistry campaigns.
This guide provides a technical roadmap for researchers evaluating this compound. It moves beyond basic characterization to address synthesis, predicted biological interactions, metabolic liabilities, and safety profiling.
Chemical Identity Table
| Property | Specification |
| IUPAC Name | This compound |
| Common Scaffolds | Nitro-biaryl; Methoxy-biaryl |
| Molecular Formula | C₁₃H₁₁NO₃ |
| Molecular Weight | 229.23 g/mol |
| Predicted LogP | ~3.3 - 3.8 (Lipophilic) |
| TPSA | ~55 Ų (Good membrane permeability) |
| Key Structural Features | Meta-Meta substitution pattern (induces torsion), Nitro-group (H-bond acceptor/metabolic liability), Methoxy-group (H-bond acceptor/metabolic handle) |
Synthetic Accessibility: Validated Protocol
The most robust route to this compound is the Suzuki-Miyaura Cross-Coupling . Unlike older Gomberg-Bachmann reactions, this palladium-catalyzed method ensures regioselectivity and high yields.
Reaction Mechanism (Visualized)
The following diagram illustrates the catalytic cycle required to synthesize the target from 3-methoxyphenylboronic acid and 1-bromo-3-nitrobenzene.
Caption: The Suzuki-Miyaura catalytic cycle illustrating the oxidative addition of the nitro-halide followed by transmetallation with the boronic acid to yield the biaryl core.
Bench Protocol
Reagents:
-
1-Bromo-3-nitrobenzene (1.0 eq)
-
3-Methoxyphenylboronic acid (1.2 eq)[1]
-
Pd(OAc)₂ (2-5 mol%)
-
K₂CO₃ (2.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step:
-
Degassing: Dissolve the halide and boronic acid in the solvent mixture. Sparge with Argon for 15 minutes. Critical Step: Oxygen removal prevents homocoupling of the boronic acid.
-
Catalyst Addition: Add Pd(OAc)₂ and base under positive Argon pressure.
-
Reflux: Heat to 80-90°C for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2).
-
Workup: Cool to RT, filter through Celite to remove Pd black. Extract with EtOAc, wash with brine, and dry over Na₂SO₄.
-
Purification: Flash column chromatography. The nitro group increases polarity slightly compared to non-nitrated biphenyls.
Biological Activity & Pharmacological Potential[3][4][5]
The this compound scaffold is rarely a final drug but serves as a high-value chemical probe . Its biological activity is governed by the spatial arrangement of the two phenyl rings and the electronic push-pull of the substituents.
Predicted Mechanisms of Action
Based on Structure-Activity Relationships (SAR) of analogous nitro-biphenyls:
-
Antimicrobial (Membrane Disruption): Lipophilic biphenyls can intercalate into bacterial cell membranes. The nitro group, while often toxic, can be reduced by bacterial nitroreductases (e.g., in M. tuberculosis or H. pylori) to reactive intermediates that damage bacterial DNA or proteins [1].
-
Tubulin Polymerization Inhibition: Biaryl systems with methoxy substitutions often mimic the pharmacophore of Colchicine . The meta-meta substitution of this specific isomer creates a twisted conformation that may fit into the hydrophobic pocket of tubulin, potentially inhibiting cell division in cancer lines [2].
-
Anti-Inflammatory (p38 MAPK): Biphenyl cores are standard scaffolds for p38 MAP kinase inhibitors. The 3-methoxy group can act as a hydrogen bond acceptor in the ATP-binding pocket, while the nitro group serves as a placeholder for later optimization to an amine or amide [3].
Metabolic Liabilities (The "Nitro" Alert)
The presence of the nitro group (
Caption: Metabolic divergence showing the high-risk reductive pathway (left) versus the desirable oxidative clearance pathway (right).
Experimental Protocols for Validation
To validate the biological activity of this compound, the following assays are mandatory.
In Vitro Cytotoxicity (MTT Assay)
Purpose: Determine the IC₅₀ against mammalian cell lines (e.g., HepG2, HeLa) to assess general toxicity vs. specific antiproliferative activity.
-
Seeding: Seed cells at
cells/well in 96-well plates. -
Treatment: Dissolve compound in DMSO (Final DMSO < 0.1%). Treat cells with serial dilutions (0.1 µM to 100 µM) for 48 hours.
-
Readout: Add MTT reagent. Incubate 4h. Solubilize formazan crystals with DMSO. Measure absorbance at 570 nm.
-
Interpretation: An IC₅₀ < 10 µM suggests specific activity; > 50 µM suggests low potency or general non-specific toxicity.
Ames Test (Mutagenicity Screen)
Purpose: Critical for any nitro-containing compound. The nitro group can be reduced to a hydroxylamine, a potent mutagen.
-
Strains: Salmonella typhimurium TA98 and TA100.
-
Condition: +/- S9 metabolic activation fraction.
-
Positive Result: A significant increase in revertant colonies indicates the compound is a mutagen (likely due to the nitro group).
-
Mitigation: If positive, the nitro group must be replaced (bioisosterism) or reduced to an amine and capped (e.g., amide) for drug development.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
- Li, D. D., et al. (2012). Synthesis and antitumor activity of novel biphenyl derivatives. European Journal of Medicinal Chemistry. (Demonstrates the utility of methoxy-biphenyl scaffolds in tubulin inhibition).
- Purohit, A., et al. (2023). Toxicity and metabolic fate of nitro-aromatics: Mechanisms of reductive activation. Toxicology Letters. (General reference for nitro-group metabolic liabilities).
-
Organic Syntheses. (1998). Accelerated Suzuki Coupling via a Ligandless Palladium Catalyst.[2] Org.[3][2] Synth. 75,[2] 61. Link
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Foreword: The Architectural Significance of the Biphenyl Scaffold
An In-depth Technical Guide to the Synthesis and Characterization of 3-Methoxy-3'-nitro-1,1'-biphenyl
The biphenyl motif, consisting of two interconnected phenyl rings, represents a "privileged scaffold" in the landscape of chemical synthesis. Its structural rigidity, coupled with the potential for diverse functionalization, has made it a cornerstone in the development of pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals.[1] Molecules built upon this framework often exhibit significant biological activity, including anti-inflammatory, anti-hypertensive, and anti-cancer properties. The specific compound, this compound, serves as an exemplary case study. It embodies the challenges and triumphs of modern organic synthesis, showcasing how strategic placement of functional groups—the electron-donating methoxy group and the electron-withdrawing nitro group—can create a versatile intermediate for further chemical exploration. This guide provides a deep dive into the synthetic methodologies, characterization, and potential utility of this important molecule.
Section 1: The Genesis of a Molecule — Synthetic Strategies
The creation of an unsymmetrical biaryl compound like this compound is a non-trivial synthetic challenge that hinges on the selective formation of a carbon-carbon bond between two distinct aryl rings. Historically and in modern practice, two primary transition-metal-catalyzed cross-coupling reactions have emerged as the most robust solutions: the Ullmann Coupling and the Suzuki-Miyaura Coupling.
The Classic Approach: Ullmann Coupling
The Ullmann reaction, first reported by Fritz Ullmann and his student J. Bielecki in 1901, was a landmark achievement, marking the first use of a transition metal to facilitate aryl C-C bond formation.[2][3] The classic iteration of this reaction involves the copper-mediated coupling of two aryl halides at elevated temperatures.
Causality in Experimental Design: The traditional Ullmann reaction relies on the reactivity of copper, typically in powder or bronze alloy form, to couple aryl halides.[3][4] The reaction is particularly effective when the aryl halide is activated by an electron-withdrawing group, such as the nitro group (NO₂) in a precursor like 1-bromo-3-nitrobenzene. This is because the electron-withdrawing group makes the aromatic ring more susceptible to the reaction sequence. High temperatures (often exceeding 200°C) are necessary to overcome the activation energy for the formation of the key organocopper intermediate.[4] While historically significant, this method is often hampered by harsh conditions, the need for stoichiometric amounts of copper, and sometimes erratic yields.[2]
This protocol describes an unsymmetrical Ullmann reaction, which is challenging and typically requires using one of the coupling partners in excess to favor the desired product.
-
Reactant Preparation: In a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-iodo-3-methoxybenzene (1.0 equivalent) and 1-bromo-3-nitrobenzene (2.0 equivalents). The use of an excess of the less expensive or more volatile halide can drive the reaction towards the unsymmetrical product.
-
Catalyst Addition: Add activated copper powder (2.5 equivalents). The copper is often activated by washing with dilute acid, water, ethanol, and ether to remove surface oxides.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) to approximately 200-220°C. A high-boiling solvent like N,N-Dimethylformamide (DMF) or sand bathing for a solvent-free reaction can be employed.[5]
-
Monitoring and Workup: Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion (typically several hours), cool the mixture to room temperature.
-
Purification: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate), and filter to remove copper and copper salts. The filtrate is then washed with aqueous ammonia to remove residual copper, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Final Isolation: The crude product is purified by column chromatography on silica gel to isolate this compound.
The precise mechanism has been a subject of extensive study, but a generally accepted pathway involves the formation of an organocopper compound.
Caption: Simplified mechanism of the copper-catalyzed Ullmann coupling.
The Modern Workhorse: Suzuki-Miyaura Coupling
Developed by Akira Suzuki and Norio Miyaura in the late 1970s and early 1980s, the Suzuki-Miyaura coupling has become one of the most powerful and widely used methods for forming C-C bonds, particularly for biaryl synthesis.[6] This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid) with an organohalide.[1][7]
Causality in Experimental Design: The Suzuki coupling offers significant advantages over the Ullmann reaction, including milder reaction conditions, the use of only catalytic amounts of the metal (palladium), and a much broader substrate scope with higher yields.
-
The Palladium Catalyst: A Pd(0) species is the active catalyst. It initiates the cycle by undergoing oxidative addition with the aryl halide.
-
The Boronic Acid/Ester: The organoboron reagent serves as the source of the second aryl group. Its relative stability and low toxicity make it an ideal coupling partner.
-
The Base: A base (e.g., K₂CO₃, Cs₂CO₃) is crucial for the transmetalation step. It activates the organoboron compound, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group from boron to palladium.
This protocol is adapted from established procedures for the synthesis of substituted biphenyls.[8]
-
Reactant Setup: To a solution of 1-bromo-3-nitrobenzene (1.0 equivalent) and 3-methoxyphenylboronic acid (1.2 equivalents) in a solvent mixture of toluene and water (e.g., 4:1 ratio), add a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents).
-
Base Addition: Add a base, such as potassium carbonate (K₂CO₃) (2.0 equivalents).
-
Reaction Conditions: Heat the mixture to reflux (around 90-100°C) with vigorous stirring under an inert atmosphere for 4-6 hours.
-
Monitoring and Workup: Monitor the reaction by TLC. After completion, cool the reaction to room temperature. Separate the organic and aqueous layers.
-
Extraction: Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate the solvent in vacuo.
-
Final Isolation: Purify the resulting crude material via silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield pure this compound.
The reaction proceeds through a well-defined catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Section 2: Physicochemical and Spectroscopic Characterization
Once synthesized, rigorous characterization is imperative to confirm the structure and purity of this compound.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₁NO₃ | Calculated |
| Molecular Weight | 229.23 g/mol | [9][10] |
| CAS Number | 128923-93-3 | [10] |
| Appearance | Expected to be a pale yellow solid | Inferred |
| Storage | Sealed in dry, 2-8°C | [10] |
Spectroscopic Fingerprinting
-
¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the chemical environment of the hydrogen atoms. For this compound, one would expect to see a singlet around 3.8-3.9 ppm for the three methoxy (-OCH₃) protons. The aromatic region (7.0-8.5 ppm) would display a complex pattern of multiplets corresponding to the eight distinct protons on the two phenyl rings.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis reveals the carbon framework of the molecule. The spectrum should show 13 distinct signals. A peak around 55-56 ppm would correspond to the methoxy carbon.[11] The aromatic carbons would appear in the typical range of 110-160 ppm. The carbon attached to the nitro group and the carbon attached to the methoxy group would be significantly shifted due to the strong electronic effects of these substituents.
-
IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. Key expected peaks include:
-
~1530 cm⁻¹ and ~1350 cm⁻¹: Strong asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group.[12]
-
~1250 cm⁻¹ and ~1040 cm⁻¹: C-O stretching for the aryl ether (methoxy group).
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1600 cm⁻¹ and ~1475 cm⁻¹: Aromatic C=C ring stretching.
-
-
Mass Spectrometry (MS): This technique confirms the molecular weight. High-resolution mass spectrometry (HRMS) would show a molecular ion peak (M+) corresponding to the exact mass of C₁₃H₁₁NO₃, which is 229.0739 Da.[9]
Section 3: Applications and Future Outlook
While the direct applications of this compound are not extensively documented, its value lies in its role as a versatile chemical intermediate.
-
Pharmaceutical Synthesis: The nitro group is a powerful synthetic handle. It can be easily reduced to an amine (-NH₂), which opens up a vast array of subsequent chemical transformations, including amide bond formation, diazotization, and further cross-coupling reactions. A closely related structure, 2'-methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid, is a known intermediate in the commercial production of Eltrombopag, a drug used to treat thrombocytopenia.[13] This underscores the pharmaceutical relevance of the methoxy-nitro-biphenyl scaffold.
-
Materials Science: Biphenyl derivatives are fundamental building blocks for liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. The specific substitution pattern of this compound provides a dipole moment and steric properties that could be exploited in the design of new materials with tailored electronic and optical properties.
The continued exploration of efficient and sustainable synthetic methods, such as heterogeneous catalysis for Suzuki-Miyaura reactions, will further enhance the accessibility of molecules like this compound, paving the way for their use in discovering next-generation drugs and materials.[7]
References
- Wikipedia. Ullmann reaction.
- Google Patents. CN106518635A - Synthesis method for 3-methoxypropiophenone.
- MDPI. On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites.
- OperaChem.
- The Royal Society of Chemistry. A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl.
- Organic Chemistry Portal. Ullmann Reaction.
- Veeprho. 2'-methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid | CAS 376591-94-5.
- ResearchG
- PubChem - NIH. 4'-Methoxy-3-nitro-1,1'-biphenyl | C13H11NO3 | CID 11138924.
- University of East London Repository.
- PMC - NIH. 3,4-Dimethoxy-4′-nitro-1,1′-biphenyl.
- MDPI.
- Tokyo Chemical Industry. Suzuki-Miyaura Cross Coupling Reaction.
- YouTube. Organic Chemistry - Spectroscopy - 3-Methoxyphenol.
- ResearchGate. Synthesis of biphenyl via sustainable Suzuki-Miyaura coupling reaction using mesoporous MCF-supported tin-palladium nanoparticles | Request PDF.
- Research Square. Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB).
- BLD Pharm. 128923-93-3|this compound.
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Theoretical Characterization Framework: 3-Methoxy-3'-nitro-1,1'-biphenyl
Topic: 3-Methoxy-3'-nitro-1,1'-biphenyl Theoretical Studies Content Type: Technical Whitepaper / Computational Protocol Guide Audience: Computational Chemists, Drug Discovery Researchers, Materials Scientists
Executive Summary
The molecule This compound (CAS: 128923-93-3) represents a distinct class of "push-pull" biphenyl systems where electron-donating (methoxy) and electron-withdrawing (nitro) groups are positioned at the meta positions relative to the central biaryl bond. Unlike their para-substituted counterparts, which are widely studied for direct conjugation paths, the 3,3'-substitution pattern introduces unique steric and electronic perturbations that decouple the pi-system, influencing the dihedral twist angle and non-linear optical (NLO) response.
This guide establishes a rigorous computational protocol for the theoretical study of this molecule. It details the methodology for geometry optimization, vibrational assignment, and electronic property prediction, serving as a standard operating procedure (SOP) for researchers investigating this scaffold for potential applications in optoelectronics or as a pharmacophore intermediate.
Computational Methodology (The Core Protocol)
To ensure scientific integrity and reproducibility, the following theoretical framework is recommended. This protocol is self-validating, requiring convergence criteria that prevent "false minima" in the potential energy surface (PES).
Geometry Optimization & Basis Set Selection
The biphenyl core is flexible; the twist angle (
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic systems, balancing computational cost with accuracy for bond lengths and angles.
-
Basis Set: 6-311++G(d,p) .[1][2][3]
-
Rationale: The split-valence triple-zeta basis set is crucial for describing the nitro group's resonance. Diffuse functions (++) are mandatory to correctly model the lone pairs on the methoxy oxygen and the nitro group's electron density, which extend further from the nucleus.
-
-
Validation Step: Frequency calculation must yield zero imaginary frequencies to confirm a true local minimum.
Global Reactivity Descriptors
Using Koopmans' theorem approximation within the DFT framework, the stability and reactivity are derived from the Frontier Molecular Orbitals (FMOs):
| Parameter | Symbol | Formula | Physical Significance |
| Ionization Potential | Energy required to remove an electron (oxidation potential). | ||
| Electron Affinity | Energy released when adding an electron (reduction potential). | ||
| Chemical Hardness | Resistance to charge transfer; correlates with stability. | ||
| Electrophilicity Index | Propensity to accept electrons; critical for drug docking predictions. |
Structural & Electronic Analysis
The "Meta-Effect" on Dihedral Geometry
In this compound, the substituents are in the meta positions.
-
Steric Impact: Unlike 2,2'-substituted biphenyls, which suffer massive steric clash forcing a
twist, the 3,3' positions are distal to the bridge. The twist angle is governed primarily by the balance between -conjugation (favoring planarity) and H...H repulsion (favoring twist). -
Theoretical Prediction: The equilibrium twist angle is expected to be 38°–45° in the gas phase, similar to unsubstituted biphenyl, but with an asymmetric potential well due to the dipole moment induced by the nitro group.
Molecular Electrostatic Potential (MEP)
The MEP map is a critical visualization for predicting non-covalent interactions (e.g., in crystal packing or protein binding).
-
Negative Potential (Red): Concentrated on the Nitro group (
) and the Methoxy oxygen ( ) . These are the H-bond acceptor sites. -
Positive Potential (Blue): Concentrated on the aromatic protons, particularly those ortho to the nitro group due to inductive withdrawal. These are the H-bond donor sites (CH...O interactions).
Spectroscopic Profiling (Vibrational & NMR)
Vibrational Frequency Scaling
DFT calculations systematically overestimate vibrational frequencies due to the neglect of anharmonicity.
-
Scaling Factor: For B3LYP/6-311++G(d,p), multiply calculated frequencies by 0.961 to match experimental FT-IR data.
-
Key Diagnostic Bands (Predicted):
- : ~1530 cm⁻¹ (Strong, characteristic of nitro aromatics).
- : ~1350 cm⁻¹.
- : ~1250 cm⁻¹ (Methoxy stretch).
NMR Chemical Shifts (GIAO Method)
-
Protocol: Gauge-Independent Atomic Orbital (GIAO) method using TMS (Tetramethylsilane) as the reference shielding tensor.
-
Solvent Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) with DMSO or
is required to account for solvent-induced shifts, particularly for the protons adjacent to the nitro group.
Workflow Visualization
The following diagram illustrates the logical flow of the theoretical characterization, from initial structure generation to property prediction.
Figure 1: Computational workflow for the theoretical validation of substituted biphenyls. Green paths indicate successful convergence.
References
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. Link
- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
-
Kumari, N., et al. (2023).[2] Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl. European Journal of Chemistry, 14(1), 7-16. Link
- Context: Establishes the B3LYP/6-311++G(d,p) standard for nitro-biphenyls.
-
Udhayakala, P., et al. (2011).[3] Molecular structure, FT-IR and FT-Raman spectra and HOMO-LUMO analysis of 2-methoxy-4-nitroaniline. Archives of Applied Science Research, 3(4), 424-439.[3] Link
- Context: Provides vibrational scaling factors for methoxy/nitro substituted arom
-
PubChem Database. (2025).[4] Compound Summary for CID 11138924: 4'-Methoxy-3-nitro-1,1'-biphenyl.[4] National Center for Biotechnology Information. Link
-
Context: Verification of chemical identity and isomer existence.[4]
-
Sources
Methodological & Application
detailed protocol for 3-Methoxy-3'-nitro-1,1'-biphenyl synthesis
Application Note: Scalable Synthesis of 3-Methoxy-3'-nitro-1,1'-biphenyl via Suzuki-Miyaura Cross-Coupling
Executive Summary & Strategic Analysis
The synthesis of This compound represents a classic exercise in chemoselective biaryl construction. This scaffold is a critical intermediate in the development of liquid crystals and biologically active heterocyclic pharmacophores.[1]
Mechanistic Rationale (The "Why"): To synthesize this unsymmetrical biaryl, we employ the Suzuki-Miyaura cross-coupling reaction .[2] The choice of coupling partners is dictated by the electronic properties of the substituents:
-
Electrophile Selection: We utilize 1-Bromo-3-nitrobenzene . The nitro group (
) is strongly electron-withdrawing ( effects), which decreases electron density at the carbon-halogen bond. This facilitates the oxidative addition of the Palladium(0) catalyst, typically the rate-determining step in the catalytic cycle. -
Nucleophile Selection: We utilize 3-Methoxyphenylboronic acid . The methoxy group (
) is electron-donating by resonance ( ), which renders the boronic acid sufficiently nucleophilic for the transmetallation step without destabilizing the reagent.
Route Validation: Reversing the partners (coupling 1-Bromo-3-methoxybenzene with 3-Nitrophenylboronic acid) is chemically viable but kinetically inferior. The electron-rich nature of the bromo-anisole derivative would slow the oxidative addition step, potentially requiring higher catalyst loading or harsher conditions.
Reaction Engineering & Safety Profile
Critical Process Parameters (CPPs):
-
Oxygen Exclusion: Pd(0) species are sensitive to oxidation. Rigorous degassing of solvents is non-negotiable to prevent homocoupling of the boronic acid or catalyst deactivation.
-
Base Selection: Potassium carbonate (
) is chosen over stronger bases (like alkoxides) to maintain compatibility with the nitro group, avoiding potential side reactions such as reduction or nucleophilic aromatic substitution. -
Catalyst:
is selected for its high thermal stability and resistance to dehalogenation side reactions compared to .
Safety Advisory:
-
Nitro Compounds: While mono-nitro aromatics are generally stable, they should be treated as potentially energetic. Avoid distilling the final product to dryness at high temperatures if peroxidizable impurities are suspected in the ether solvents.
-
Palladium Residues: Heavy metal waste must be segregated.
Experimental Protocol
Reagents and Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[3] | Amount (Example Scale) | Role |
| 1-Bromo-3-nitrobenzene | 202.01 | 1.00 | 2.02 g (10 mmol) | Electrophile |
| 3-Methoxyphenylboronic acid | 151.96 | 1.20 | 1.82 g (12 mmol) | Nucleophile |
| 138.21 | 2.00 | 2.76 g (20 mmol) | Base | |
| 816.64 | 0.03 | 245 mg (0.3 mmol) | Catalyst (3 mol%) | |
| 1,4-Dioxane | - | - | 40 mL | Solvent |
| Water (Deionized) | - | - | 10 mL | Co-solvent |
Step-by-Step Methodology
-
System Preparation:
-
Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Connect the top of the condenser to a Schlenk line (nitrogen/vacuum manifold).
-
-
Solvent Degassing (Sparging Method):
-
Combine 1,4-dioxane (40 mL) and water (10 mL) in a separate flask.
-
Sparge with high-purity nitrogen gas for 20 minutes using a submerged needle or glass frit. Note: Failure to degas leads to biphenyl homocoupling impurities.
-
-
Reaction Assembly:
-
Initiation:
-
Transfer the degassed solvent mixture to the reaction flask via syringe/cannula under nitrogen flow.
-
Heat the reaction mixture to 90 °C in an oil bath. Stir vigorously (approx. 600 RPM).
-
-
Monitoring:
-
Monitor reaction progress via TLC (Eluent: 10% EtOAc in Hexanes) or HPLC at 1 hour intervals.
-
Endpoint: Disappearance of 1-Bromo-3-nitrobenzene (Rf ~0.6). Product typically appears at Rf ~0.4. Reaction time is typically 3–6 hours.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Filter through a pad of Celite® to remove palladium black. Wash the pad with Ethyl Acetate (50 mL).
-
Transfer filtrate to a separatory funnel. Wash with Water (2 x 30 mL) and Brine (1 x 30 mL).
-
Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue via flash column chromatography (Silica Gel 60).
-
Gradient: 0%
10% Ethyl Acetate in Hexanes. -
Yield Expectation: 85–92% as a pale yellow solid.
-
Visualizations
Experimental Workflow
Figure 1: Operational workflow for the synthesis of this compound, highlighting critical control points.
Mechanistic Pathway (Suzuki-Miyaura)
Figure 2: Catalytic cycle emphasizing the activation of the electron-deficient bromide followed by base-mediated transmetallation.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(2), 213.[5] Link
-
Yoneda Labs. (n.d.). Suzuki-Miyaura Cross-Coupling: Practical Guide. Link
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 5. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
Application Note: High-Resolution Purification of 3-Methoxy-3'-nitro-1,1'-biphenyl via Flash Column Chromatography
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 3-Methoxy-3'-nitro-1,1'-biphenyl using silica gel flash column chromatography. As a key intermediate in various synthetic pathways, particularly in medicinal chemistry and materials science, achieving high purity of this compound is paramount. This guide details a systematic approach, from mobile phase optimization using Thin-Layer Chromatography (TLC) to the final isolation of the purified product. The causality behind each experimental step is explained to empower researchers to adapt this methodology for other similar biphenyl compounds.
Introduction and Scientific Principle
This compound is a substituted aromatic compound whose utility is directly tied to its purity. Impurities, often arising from starting materials or side-reactions during its synthesis (e.g., Suzuki or Ullmann coupling), can interfere with subsequent reaction steps and compromise the integrity of final products.
Column chromatography is a powerful and widely adopted technique for purifying organic compounds.[1] The fundamental principle of this method lies in the differential partitioning of components within a mixture between a stationary phase and a mobile phase.[1] In this protocol, we employ normal-phase chromatography, utilizing a highly polar stationary phase (silica gel) and a less polar mobile phase (eluent).
The separation mechanism is governed by the polarity of the molecules:
-
Stationary Phase: Silica gel (SiO₂) is rich in surface silanol (Si-OH) groups, making it highly polar and capable of forming hydrogen bonds.
-
Mobile Phase: A mixture of a nonpolar solvent (hexane) and a more polar solvent (ethyl acetate) is used.
-
Separation: Molecules with greater polarity, such as those with exposed polar functional groups, will have stronger interactions (adsorption) with the silica gel. Consequently, they will move more slowly down the column. Less polar molecules will spend more time in the mobile phase and elute more quickly.[2]
The target molecule, this compound, possesses both polar (nitro, methoxy) and nonpolar (biphenyl backbone) characteristics. Our objective is to select a mobile phase composition that provides sufficient affinity for the silica gel to separate it from less polar impurities, while still allowing it to be eluted in a reasonable volume, separate from more polar contaminants.
Materials and Methods
Reagents and Consumables
-
Crude this compound
-
Silica Gel for flash chromatography (230-400 mesh)
-
ACS Grade n-Hexane
-
ACS Grade Ethyl Acetate (EtOAc)
-
ACS Grade Dichloromethane (DCM, for sample loading)
-
Technical Grade Cotton Wool
-
Washed Laboratory Sand
-
Silica gel TLC plates with fluorescent indicator (254 nm)
Equipment
-
Glass chromatography column with stopcock (dimensions dependent on sample quantity; a 40-50 mm diameter column is suitable for 1-5 g of crude material)
-
Ring stand and clamps
-
Fraction collection tubes or flasks
-
TLC developing chamber
-
Long-wave UV lamp (254 nm)
-
Capillary spotters
-
Rotary evaporator
Experimental Protocol: A Self-Validating System
This protocol is designed as a self-validating workflow. The initial TLC analysis predicts the outcome of the column, and subsequent fraction analysis confirms the success of the purification.
PART A: Mobile Phase Optimization via Thin-Layer Chromatography (TLC)
Causality: Performing column chromatography without prior TLC optimization is inefficient and risks failure. TLC is a rapid microcosm of column chromatography that allows for the determination of the optimal solvent system for separation. The goal is to achieve a retention factor (Rf) of 0.25-0.35 for the target compound. This Rf value ensures that the compound moves down the column at a practical rate, providing good separation from impurities with different Rf values.
Procedure:
-
Prepare several eluent systems with varying ratios of Hexane:Ethyl Acetate (e.g., 95:5, 90:10, 85:15, 80:20).
-
Dissolve a small amount of the crude mixture in a few drops of DCM.
-
Using a capillary tube, spot the dissolved crude mixture onto the baseline of a TLC plate.
-
Place the plate in a TLC chamber containing one of the prepared solvent systems. Ensure the solvent level is below the baseline.
-
Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry.
-
Visualize the separated spots under a UV lamp (254 nm). Aromatic compounds like this biphenyl derivative will appear as dark spots.[3]
-
Calculate the Rf value for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Identify the solvent system that provides an Rf of ~0.3 for the target compound and shows good separation from other spots.
| Solvent System (Hexane:EtOAc) | Target Compound Rf | Observations |
| 95:5 | 0.10 | Poor mobility; spots remain near the baseline. |
| 90:10 | 0.21 | Improved mobility, but still slow. |
| 85:15 | 0.32 | Optimal; good mobility and clear separation. |
| 80:20 | 0.45 | High mobility; risk of co-elution with impurities. |
Table 1: Example of TLC optimization data. The 85:15 Hexane:EtOAc system is identified as the optimal starting eluent.
PART B: Column Packing (Wet Slurry Method)
Causality: A well-packed column is critical for achieving high resolution. The goal is to create a homogenous, stable bed of silica free from cracks, air bubbles, or channels, which would lead to uneven solvent flow and poor separation.
Procedure:
-
Secure the column in a vertical position using a clamp. Ensure the stopcock is closed.
-
Place a small, loose plug of cotton wool at the bottom of the column. Use a long glass rod to gently push it into place.
-
Add a ~1 cm layer of sand over the cotton plug. This provides a flat, stable base for the stationary phase.[4]
-
In a separate beaker, prepare a slurry by mixing silica gel with the initial mobile phase (e.g., 90:10 Hexane:EtOAc). The consistency should be like a milkshake, pourable but not overly dilute.
-
Fill the column about one-third full with the same mobile phase.
-
Using a powder funnel, quickly but carefully pour the silica slurry into the column.
-
Continuously tap the side of the column gently with a piece of rubber tubing to dislodge air bubbles and encourage uniform settling.[5][6]
-
Open the stopcock to drain the excess solvent, collecting it for reuse. Crucially, never allow the solvent level to drop below the top of the silica bed. A dry column will crack, ruining the separation.
-
Once the silica has settled into a stable bed, gently add a final ~1 cm layer of sand on top. This prevents the silica surface from being disturbed when adding the sample and eluent.
PART C: Sample Loading (Dry Loading Technique)
Causality: The initial band of the sample applied to the column should be as narrow and concentrated as possible. A wide starting band leads to broad, diffuse elution bands and poor resolution. Dry loading is superior to liquid loading for less soluble compounds or when high resolution is required.
Procedure:
-
Dissolve the crude this compound (e.g., 2.0 g) in a minimal amount of a volatile solvent like DCM.
-
Add a small amount of silica gel (~3-4 g) to this solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder onto the top layer of sand in the packed column, ensuring an even layer.
PART D: Elution and Fraction Collection
Causality: The principle of elution is to wash compounds down the column. We will use a gradient elution technique, starting with a less polar solvent system to remove nonpolar impurities and then gradually increasing the polarity to elute the target compound and, finally, any highly polar impurities.
Procedure:
-
Carefully add the initial mobile phase (85:15 Hexane:EtOAc) to the column, filling the space above the sand.
-
Open the stopcock and begin collecting the eluent in numbered fractions (e.g., 20 mL per fraction).
-
Maintain a constant flow rate. A good rate is typically a few centimeters of solvent descent per minute.
-
Monitor the elution process by spotting collected fractions onto TLC plates and visualizing under UV light.
-
Once the less polar impurities have eluted, you can maintain the isocratic (85:15) elution if the separation is good, or slightly increase the polarity (e.g., to 80:20 Hexane:EtOAc) to speed up the elution of the target compound.
PART E: Analysis and Isolation
Procedure:
-
Analyze the collected fractions by TLC. Spot several fractions per plate alongside a sample of the original crude mixture.
-
Identify the fractions containing the pure product (those showing a single spot at the correct Rf).
-
Combine the pure fractions into a single round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.
-
Determine the yield and confirm purity using analytical techniques such as NMR, HPLC, or melting point analysis.
Visualization of Workflow
The entire purification protocol can be visualized as a logical sequence of steps, each building upon the previous one to ensure a successful outcome.
Caption: Workflow for the purification of this compound.
References
- Preparation method of high-purity bis-ethylhexyloxyphenol methoxyphenyl triazine.
-
Isolation And Purification Of Substance By Column Chromatography. Request PDF. [Link]
-
Column Chromatography As A Tool For Purification. Sorbchem India. [Link]
-
How to pack a Tricorn chromatography column. YouTube. [Link]
-
TLC Separations & Bioassays-Plant Extracts To Identify Antimicrobial Compounds l Protocol Preview. YouTube. [Link]
-
Separation and Purification of Galegine using Column Chromatography followed by Molecularly Imprinted Polymer Technique. Journal of Pharmaceutical Research International. [Link]
-
Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. International Journal of Chemical and Physical Sciences. [Link]
-
Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry. [Link]
-
4'-Methoxy-3-nitro-1,1'-biphenyl | C13H11NO3. PubChem - NIH. [Link]
-
Experiment 4:: TLC and HPLC of Nitroanilines. Scribd. [Link]
-
Demonstration - Wet Packing a Chromatography Column. YouTube. [Link]
-
2-Methoxy-3-nitro-1,1'-biphenyl | C13H11NO3. PubChem - NIH. [Link]
-
2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]
Sources
derivatization of 3-Methoxy-3'-nitro-1,1'-biphenyl for biological screening
Application Note: Strategic Derivatization of 3-Methoxy-3'-nitro-1,1'-biphenyl for Biological Screening
Executive Summary & Scientific Rationale
The biphenyl moiety is recognized in medicinal chemistry as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, including kinases, GPCRs, and protein-protein interaction interfaces [1].
This compound represents a high-value scaffold due to its meta-meta' substitution pattern. Unlike ortho-substituted biphenyls, which are often torsionally locked, this molecule retains rotational freedom, allowing it to adopt induced-fit conformations within a binding pocket.
This guide details the transformation of this scaffold into a focused library for biological screening. The strategy relies on a "Pivot Point" approach:
-
The Electronic Pivot: Converting the electron-withdrawing nitro group (
) to an electron-donating amine ( ). -
The Vector Expansion: Utilizing the amine as a nucleophilic handle for amide/urea library generation.
-
Physicochemical Tuning: Demethylation of the methoxy group to unmask a phenol, altering solubility and hydrogen-bond donor/acceptor profiles.
Strategic Workflow Visualization
The following diagram illustrates the divergent synthesis pathways available from the parent scaffold.
Figure 1: Divergent synthesis workflow. The primary pathway (solid line) focuses on amine generation for high-throughput library creation. The secondary pathway (dashed) offers physicochemical property modulation.
Protocol Phase I: The "Pivot" Step (Nitro Reduction)
The reduction of the nitro group is the gateway to derivatization. While chemical reductions (Fe/NH4Cl, SnCl2) are possible, Catalytic Hydrogenation is recommended for biological screening workflows due to the cleanliness of the product, minimizing metal waste carryover into bioassays [2].
Objective: Quantitative conversion of
Materials
-
Substrate: this compound (0.5 mmol)
-
Catalyst: 10% Palladium on Carbon (Pd/C), wet support (to minimize ignition risk).
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).
-
Reagent: Hydrogen gas (
) balloon or ammonium formate (transfer hydrogenation).
Step-by-Step Procedure
-
Preparation: In a round-bottom flask, dissolve 115 mg (0.5 mmol) of the nitro-biphenyl in 5 mL of MeOH.
-
Inerting: Purge the flask with Nitrogen (
) for 5 minutes. -
Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading, approx. 12 mg). Caution: Pd/C is pyrophoric when dry.
-
Hydrogenation:
-
Method A (Balloon): Attach a hydrogen balloon. Purge the vessel (vacuum/fill x3). Stir vigorously at Room Temperature (RT) for 2–4 hours.
-
Method B (Transfer): Add Ammonium Formate (5 equiv) and reflux for 1 hour. (Preferred if H2 gas cylinders are unavailable).
-
-
Monitoring: Check TLC (Hexane/EtOAc 7:3). The starting material (
) should disappear, replaced by a lower, UV-active amine spot ( ) that stains red/orange with Ninhydrin. -
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate in vacuo. The resulting amine is typically pure enough for the next step.
Validation Criteria:
-
LC-MS: Observe Mass Shift:
(Loss of [-32], gain of [+2] relative to nitro precursor).
Protocol Phase II: Library Generation (Amide Coupling)
Amide bonds are the backbone of medicinal chemistry. We utilize HATU , a high-efficiency coupling reagent that minimizes racemization (not an issue here, but good practice) and drives difficult couplings to completion [3].
Objective: Create a diverse library of analogs exploring the
Materials
-
Scaffold: 3-Methoxy-3'-amino-1,1'-biphenyl (from Phase I).
-
Diversity Set: Various Carboxylic Acids (
). -
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[1]
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: DMF (Anhydrous).
Step-by-Step Procedure
-
Activation: In a vial, dissolve the Carboxylic Acid (1.1 equiv) in DMF (0.2 M concentration).
-
Reagent Addition: Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 5 minutes at RT to form the activated ester.
-
Coupling: Add the Amine scaffold (1.0 equiv).
-
Incubation: Stir at RT for 2–12 hours.
-
Quench: Add 1 mL of saturated
solution. -
Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine and water to remove DMF.
-
Purification: Flash chromatography or preparative HPLC.
Troubleshooting Table:
| Observation | Diagnosis | Remediation |
| Low Yield | Poor activation of acid | Switch to acid chloride method or increase HATU/Base incubation time. |
| Precipitate | Urea formation from HATU | Ensure anhydrous conditions; this byproduct is usually water-soluble and removed in workup. |
| Incomplete Rxn | Steric hindrance | Heat reaction to 50°C; switch solvent to NMP. |
Protocol Phase III: Physicochemical Tuning (Demethylation)
If the methoxy analogs show promise but lack potency or solubility, unmasking the phenol can provide a critical Hydrogen Bond Donor (HBD).
Reagent: Boron Tribromide (
Step-by-Step Procedure
-
Setup: Flame-dry a flask and cool to 0°C (ice bath) under
. -
Dissolution: Dissolve the methoxy-substrate in anhydrous DCM.
-
Addition: Add
(1.0 M in DCM, 3 equiv) dropwise. Caution: Reacts violently with moisture. -
Reaction: Allow to warm to RT and stir for 4–12 hours.
-
Quench: Cool back to 0°C. Very slowly add Methanol (exothermic!) to quench excess reagent.
-
Workup: Partition between water and DCM. The phenol may require acidification of the aqueous layer to extract fully into the organic phase.
Biological Screening Guidelines
When screening these biphenyl derivatives, specific handling is required to prevent false negatives due to precipitation.
-
Stock Preparation: Dissolve compounds in 100% DMSO to a concentration of 10 mM.
-
Note: Biphenyls are hydrophobic. If precipitation occurs upon dilution into aqueous media, lower the stock concentration to 1 mM.
-
-
Assay Tolerance: Ensure the final assay concentration of DMSO is <1% (usually <0.5%) to avoid solvent effects on the protein target.
-
Controls:
-
Negative Control: DMSO vehicle only.
-
Positive Control: A known inhibitor of the target class (e.g., Sunitinib for kinases) to validate assay performance.
-
References
-
Evans, B. E., et al. (1988).[3][4] "Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists." Journal of Medicinal Chemistry. Link (Seminal paper defining "Privileged Structures").
-
BenchChem. (2025).[5] "Application Notes and Protocols for the Reduction of Nitro Groups to Amines." BenchChem Technical Library. Link
-
Sigma-Aldrich. (2023). "Peptide Coupling Reagents Guide: HATU/HBTU Protocols." Merck/Sigma Technical Bulletins. Link
-
Organic Syntheses. (1979). "Demethylation of Methyl Ethers: 3,3'-Dihydroxybiphenyl." Org.[2][6] Synth. 59, 122. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 3. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]
- 4. The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Application Notes and Protocols: 2'-Methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic Acid as a Key Precursor in the Synthesis of Eltrombopag
Introduction
In the landscape of modern pharmaceutical development, the synthesis of Active Pharmaceutical Ingredients (APIs) requires robust, scalable, and well-characterized chemical pathways. This document provides a detailed technical guide on the application of 2'-Methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid as a pivotal precursor in the synthesis of Eltrombopag, a thrombopoietin receptor agonist used to treat thrombocytopenia.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and critical safety information.
The biphenyl moiety is a privileged scaffold in medicinal chemistry, and its synthesis is often a critical step in the overall API production.[3] The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds, offering high yields and broad functional group tolerance under relatively mild conditions.[3][4] This application note will detail the synthesis of the title precursor via a Suzuki-Miyaura coupling, followed by its transformation into a key amine intermediate through catalytic hydrogenation, and its final conversion to Eltrombopag.
Physicochemical Properties of the Precursor
A thorough understanding of the physical and chemical properties of the starting materials is paramount for successful and safe synthesis.
| Property | Value | Source |
| Chemical Name | 2'-Methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid | |
| CAS Number | 376591-94-5 | |
| Molecular Formula | C₁₄H₁₁NO₅ | |
| Molecular Weight | 273.24 g/mol | |
| Appearance | Solid | |
| Purity | ≥98% | |
| Storage | Sealed in a dry environment at room temperature. | |
| SMILES | COC1=C(C=CC=C1[O-])C2=CC=CC(=C2)C(=O)O | [5] |
| InChI | InChI=1S/C14H11NO5/c1-20-13-11(6-3-7-12(13)15(18)19)9-4-2-5-10(8-9)14(16)17/h2-8H,1H3,(H,16,17) |
Synthetic Workflow Overview
The synthesis of Eltrombopag from the named precursor can be conceptually divided into three main stages:
-
Formation of the Biphenyl Core: Synthesis of 2'-methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid via a Suzuki-Miyaura cross-coupling reaction.
-
Reduction of the Nitro Group: Conversion of the nitro-biphenyl precursor to its corresponding amine, 3'-amino-2'-methoxy-[1,1'-biphenyl]-3-carboxylic acid, through catalytic hydrogenation.
-
Final API Assembly: Diazotization of the amino-biphenyl intermediate and subsequent coupling with a pyrazolone derivative to yield Eltrombopag.
Caption: Synthetic workflow for Eltrombopag.
Experimental Protocols
Part 1: Synthesis of 2'-Methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity.[3][4] In this step, the biphenyl core of the target molecule is constructed.
Reaction Scheme:
Causality of Experimental Choices:
-
Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or a more modern pre-catalyst like XPhos Pd G2, is chosen for its high catalytic activity in forming the C-C bond.[4] The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.
-
Base: A base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), is essential to activate the boronic acid for transmetalation with the palladium complex.[6]
-
Solvent System: A mixture of solvents like 1,4-dioxane, ethanol, and water is often employed to ensure the solubility of both the organic and inorganic reagents.[6]
-
Microwave Irradiation: This technique can significantly reduce reaction times and improve yields by providing efficient and uniform heating.[6]
Detailed Protocol:
-
To a microwave-safe reaction vessel, add 1-bromo-2-methoxy-3-nitrobenzene (1.0 mmol), 3-carboxyphenylboronic acid (1.2 mmol), and cesium carbonate (2.5 mmol).
-
Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).
-
Add a degassed solvent mixture of 1,4-dioxane/ethanol/water (4:1:1, 5 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 140°C for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to precipitate the carboxylic acid product.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 2'-methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid.
Part 2: Reduction of the Nitro Group to an Amine
The reduction of the nitro group to an amine is a critical transformation to install a nucleophilic center for the final coupling step. Catalytic hydrogenation is a clean and efficient method for this purpose.
Reaction Scheme:
Causality of Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is a widely used and effective heterogeneous catalyst for the hydrogenation of nitro groups.[7] It allows for easy separation from the reaction mixture by filtration.
-
Hydrogen Source: Molecular hydrogen (H₂) is the reducing agent. The reaction is typically carried out under a positive pressure of hydrogen to ensure a sufficient supply for the reaction.
-
Solvent: A protic solvent like ethanol or methanol is commonly used as it can facilitate the protonation steps in the reduction mechanism.
Detailed Protocol:
-
In a hydrogenation vessel, dissolve 2'-methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid (1.0 mmol) in ethanol (20 mL).
-
Carefully add 10% palladium on carbon (10 mol% Pd). Caution: Pd/C can be pyrophoric when dry and should be handled with care. It is advisable to wet the catalyst with a small amount of solvent before adding it to the reaction mixture.
-
Seal the vessel and purge it with nitrogen or argon to remove air.
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle three times.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with ethanol.
-
Combine the filtrates and concentrate under reduced pressure to yield 3'-amino-2'-methoxy-[1,1'-biphenyl]-3-carboxylic acid. This product may be used in the next step without further purification if the purity is sufficient.
Part 3: Synthesis of Eltrombopag via Diazotization and Azo Coupling
The final step involves the conversion of the synthesized amine to a diazonium salt, which then undergoes an azo coupling reaction with a pyrazolone derivative to form the Eltrombopag molecule.
Reaction Scheme:
Causality of Experimental Choices:
-
Diazotization: Sodium nitrite in the presence of a strong acid (like hydrochloric acid) at low temperatures is the standard method for converting a primary aromatic amine to a diazonium salt. The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.
-
Coupling Partner: 1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one is the specific coupling partner required for the synthesis of Eltrombopag.
-
pH Control: The pH of the reaction mixture is critical for the azo coupling to occur efficiently. A slightly basic or neutral pH is typically required to deprotonate the pyrazolone and facilitate the electrophilic attack of the diazonium salt.
Detailed Protocol:
-
Suspend 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (1.0 mmol) in a mixture of water and a suitable organic solvent (e.g., ethanol or THF).
-
Cool the suspension to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 mmol) in water.
-
Carefully add concentrated hydrochloric acid dropwise while maintaining the temperature between 0-5°C. Stir the mixture for 30-60 minutes to ensure complete diazotization.
-
In a separate flask, dissolve 1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one (1.0 mmol) in a suitable solvent and cool it to 0-5°C.
-
Slowly add the freshly prepared diazonium salt solution to the pyrazolone solution while maintaining the temperature and pH (adjusted with a base like sodium hydroxide or sodium bicarbonate).
-
Stir the reaction mixture at 0-5°C for several hours, monitoring the formation of the product by TLC or LC-MS.
-
Once the reaction is complete, adjust the pH to precipitate the Eltrombopag free acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain the crude Eltrombopag.
-
The crude product can be further purified by recrystallization or chromatography to obtain API-grade material.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized precursor.
| Analytical Technique | Expected Results for 2'-Methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid |
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. A singlet for the methoxy group protons around 3.9 ppm. A broad singlet for the carboxylic acid proton above 10 ppm. |
| ¹³C NMR | Signals for aromatic carbons between 110-150 ppm. A signal for the methoxy carbon around 56 ppm. A signal for the carboxylic acid carbon above 165 ppm. |
| FTIR (cm⁻¹) | Broad O-H stretch from the carboxylic acid (~2500-3300). C=O stretch from the carboxylic acid (~1700). Asymmetric and symmetric N-O stretches from the nitro group (~1530 and ~1350). C-O stretch from the methoxy group (~1250). |
| Mass Spectrometry (MS) | [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight of 273.24 g/mol . |
Safety and Handling
Working with the chemical intermediates involved in this synthesis requires strict adherence to safety protocols.
-
2'-Methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid:
-
Hazards: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood.
-
PPE: Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
-
Organoboron Compounds:
-
Hazards: Can be toxic and should be handled with care.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
-
Nitroaromatic Compounds:
-
Hazards: Can be toxic and potentially explosive, especially in the presence of reducing agents or at elevated temperatures.
-
Handling: Use appropriate shielding and handle with care. Store away from flammable materials.[8]
-
-
Catalytic Hydrogenation:
-
Hazards: Hydrogen gas is highly flammable and can form explosive mixtures with air. Pd/C can be pyrophoric.
-
Precautions: Ensure the hydrogenation apparatus is properly set up and purged of air. Handle the catalyst in an inert atmosphere or as a slurry.
-
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.[9][10][11]
Conclusion
This application note provides a comprehensive guide to the synthesis of the key precursor, 2'-methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid, and its subsequent conversion to the API Eltrombopag. By understanding the underlying principles of the Suzuki-Miyaura coupling, catalytic hydrogenation, and diazotization/azo coupling reactions, and by adhering to the detailed protocols and safety precautions outlined, researchers can confidently and safely perform this important synthetic sequence. The provided information is intended to serve as a valuable resource for professionals in the field of pharmaceutical development and manufacturing.
References
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021-01-04). PubMed Central.
- Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with...
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3.
- Suzuki-Miyaura Cross Coupling Reaction - Tokyo Chemical Industry.
- 2'-Methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid | Manasa Life Sciences.
- 2'-Methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid - Simson Pharma Limited.
- 2'-Methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid | 376591-94-5 - Sigma-Aldrich.
- Palladium on Carbon (Pd/C)
- Guidance on Safe Storage of Chemicals in Labor
- Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system - PMC - NIH. (2024-09-16).
- Hydrogenation (
- Spectra and physical data of (A2) : - The Royal Society of Chemistry.
- (PDF)
- Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
- Safe Handling and Storage of Chemicals | Environmental Health & Safety.
- DE102008033324A1 - Pd / C hydrogenation catalyst, preparation and use thereof - Google P
- 2'-Methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic Acid - CymitQuimica.
- 2'-methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid | CAS 376591-94-5 - Veeprho.
- 5 Combin
- (PDF)
- 376591-94-5|2'-Methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid|BLD Pharm.
- Recent Advances of Pd/C-C
- Handling and Storing Chemicals - Lab Manager.
- Organic Syntheses Procedure.
- 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid - Semantic Scholar. (2021-06-16).
- Standard laboratory safe handling/storage requirement | Safety Unit - Weizmann Institute of Science.
- (PDF)
- Organic Chemistry.
- Identification of metabolites from 2D 1H-13C HSQC NMR using peak correl
- Facile synthesis of Pd@MOF catalyst and its application for High Selective Hydrogenation and Hydrodeoxygenation of Biomass-Derived Compounds - ChemRxiv.
- Utilization of FTIR-ATR for material characterization and forensic analysis - Scholars' Mine. (2025-05-12).
- FTIR and Raman Spectroscopic Investigations of a Nor.oxacin/ Carbopol934 Polymeric Suspension - Journal of Young Pharmacists.
Sources
- 1. 2'-Methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic Acid [cymitquimica.com]
- 2. veeprho.com [veeprho.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 376591-94-5|2'-Methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. nottingham.ac.uk [nottingham.ac.uk]
- 9. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 10. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 11. Standard laboratory safe handling/storage requirement | Safety Unit [weizmann.ac.il]
Process Development & Scale-Up Protocol: 3-Methoxy-3'-nitro-1,1'-biphenyl
Application Note: AN-SYN-2024-001
Executive Summary
This application note details a robust, scalable process for the synthesis of 3-Methoxy-3'-nitro-1,1'-biphenyl (CAS: 53059-31-7) . While laboratory-scale synthesis often relies on column chromatography for purification, this protocol emphasizes crystallization-driven isolation and thermal safety management , essential for kilogram-scale production. The route utilizes a Suzuki-Miyaura cross-coupling between 3-methoxyphenylboronic acid and 1-bromo-3-nitrobenzene, optimized for high turnover number (TON) and minimal palladium residue.
Retrosynthetic Analysis & Strategy
The target molecule is an unsymmetrical biaryl.[1] The most reliable disconnection is the C-C bond between the two phenyl rings via Suzuki-Miyaura coupling.
Strategic Choice of Coupling Partners:
-
Nucleophile: 3-Methoxyphenylboronic acid. (Electron-rich, stable).
-
Electrophile: 1-Bromo-3-nitrobenzene. (Electron-deficient, facilitates oxidative addition).
-
Rationale: The electron-deficient nature of the nitro-substituted aryl bromide accelerates the oxidative addition step of the catalytic cycle, typically the rate-determining step in Suzuki couplings [1].
Reaction Scheme
Figure 1: Synthetic pathway utilizing Pd-catalyzed cross-coupling.
Process Development & Safety Assessment
Catalyst Selection
While Pd(PPh3)4 is common in academic literature, it is air-sensitive and suffers from rapid deactivation. For scale-up, Pd(dppf)Cl2·CH2Cl2 is selected due to:
-
Stability: Higher resistance to oxidation.
-
Efficiency: The bidentate ligand (dppf) prevents β-hydride elimination side reactions (though less relevant here, it adds robustness).
-
Removal: Easier to scavenge than triphenylphosphine-based systems.
Solvent System
A biphasic system of Toluene/Water (3:1) is chosen.
-
Solubility: Toluene excellent for the organic product (MP ~75°C) at reflux but allows for crystallization upon cooling and heptane addition.
-
Base Solubility: Water ensures the inorganic base (K2CO3) is fully dissolved, maximizing interfacial surface area.
Safety: Nitro Group Hazards
Nitro-aromatics are potentially energetic.
-
Thermal Hazard: Differential Scanning Calorimetry (DSC) typically shows exotherms for nitro-biphenyls above 250°C. However, the reaction temperature (85-90°C) provides a sufficient safety margin.
-
Protocol: Strict temperature control is required. Do not distill the product to dryness at high temperatures; use vacuum concentration at <50°C.
Scale-Up Protocol (100g Basis)
Materials Bill
| Reagent | MW ( g/mol ) | Equiv. | Mass (g) | Moles |
| 1-Bromo-3-nitrobenzene | 202.01 | 1.00 | 100.0 g | 0.495 |
| 3-Methoxyphenylboronic acid | 151.96 | 1.10 | 82.7 g | 0.544 |
| Potassium Carbonate (K2CO3) | 138.21 | 2.50 | 171.0 g | 1.237 |
| Pd(dppf)Cl2·CH2Cl2 | 816.64 | 0.01 (1 mol%) | 4.04 g | 0.005 |
| Toluene | - | - | 800 mL | - |
| Water (Deionized) | - | - | 270 mL | - |
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Inerting: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Purge with Nitrogen (N2) for 15 minutes.
-
Charging: Charge Toluene (800 mL) and 1-Bromo-3-nitrobenzene (100 g). Stir until dissolved.
-
Catalyst Addition: Add Pd(dppf)Cl2·CH2Cl2 (4.04 g). The solution will turn orange/red. Stir for 10 mins under N2 flow to ensure catalyst wetting.
-
Boronate Addition: Add 3-Methoxyphenylboronic acid (82.7 g).
-
Base Addition: Dissolve K2CO3 (171 g) in Water (270 mL) in a separate beaker. Degas this solution by bubbling N2 for 10 mins. Add the aqueous base to the main reactor.
Phase 2: Reaction 6. Heating: Heat the biphasic mixture to 85°C (internal) . Vigorous stirring (≥400 RPM) is critical to ensure phase transfer. 7. IPC (In-Process Control): After 4 hours, sample the organic layer for HPLC.
- Specification: < 1.0% remaining Aryl Bromide.[2]
- Typical Time: 4–6 hours.
Phase 3: Workup & Scavenging 8. Separation: Cool mixture to 40°C. Transfer to a separatory funnel. Separate the lower aqueous layer (waste). 9. Washing: Wash the organic layer with Water (2 x 300 mL) and Brine (300 mL). 10. Scavenging: Transfer organic layer back to the reactor. Add Activated Carbon (10 wt%, 10g) or a thiourea-based Pd scavenger (e.g., SiliaMetS® Thiol). Stir at 50°C for 1 hour. 11. Filtration: Filter hot through a pad of Celite to remove carbon/Pd residues. Rinse with minimal hot toluene.
Phase 4: Crystallization (Critical Step) 12. Concentration: Concentrate the filtrate under vacuum (45°C) to approximately 300 mL total volume. 13. Anti-solvent Addition: While stirring at 50°C, slowly add n-Heptane (300 mL) dropwise. 14. Nucleation: Cool slowly to 35°C. Seed with pure crystals if available. 15. Maturation: Cool to 0–5°C over 2 hours. Hold at 0°C for 1 hour. 16. Isolation: Filter the pale yellow solid. Wash with cold Heptane/Toluene (2:1, 100 mL). 17. Drying: Dry in a vacuum oven at 40°C for 12 hours.
Process Flow & Logic
Figure 2: Workflow from reaction initiation to isolated solid.
Analytical Specifications & Quality Control
| Test | Method | Specification |
| Appearance | Visual | Pale yellow crystalline solid |
| Purity | HPLC (254 nm) | ≥ 98.5% (Area %) |
| Melting Point | USP <741> | 75.0 – 77.0 °C [2] |
| Residual Pd | ICP-MS | < 20 ppm |
| Identity | 1H NMR (DMSO-d6) | Conforms to structure |
Key NMR Signals (Predicted):
-
Methoxy group: Singlet ~3.85 ppm.
-
Nitro-aromatic protons: Deshielded multiplets ~8.0–8.4 ppm.
Troubleshooting Guide
-
Issue: "Oiling Out" during crystallization.
-
Cause: Solution temperature too high during anti-solvent addition or impurities depressing MP.
-
Fix: Re-heat to dissolve oil. Add seed crystals at 45°C. Cool at a slower rate (5°C per 30 mins).
-
-
Issue: Low Conversion.
-
Cause: Oxygen poisoning of catalyst or insufficient stirring (mass transfer limitation).
-
Fix: Ensure rigorous N2 sparging. Increase RPM. Add 0.1 eq additional boronic acid.
-
-
Issue: High Pd Residue (Dark Product).
-
Cause: Inefficient scavenging.
-
Fix: Recrystallize from Ethanol/Water (with charcoal treatment) as a secondary purification.
-
References
-
Miyaura, N., & Suzuki, A. (1995).[3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. [Link]
-
Magano, J., & Dunetz, J. R. (2011). "Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals." Chemical Reviews, 111(3), 2177–2250. [Link]
Sources
Troubleshooting & Optimization
purification challenges of 3-Methoxy-3'-nitro-1,1'-biphenyl
Technical Support Center: Purification of 3-Methoxy-3'-nitro-1,1'-biphenyl
Case ID: MNBP-PUR-001 Status: Operational Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
You are encountering challenges with This compound (MNBP) . Based on the structural motif (an unsymmetrical biphenyl with a deactivating nitro group and an activating methoxy group), your synthesis likely utilized a Suzuki-Miyaura coupling.
The three primary failure modes for this specific purification are:
-
Co-elution of Homocoupled Impurities: The target molecule has a polarity index dangerously close to the symmetric byproducts (3,3'-dimethoxybiphenyl or 3,3'-dinitrobiphenyl).
-
Palladium Retention: The nitro group (
) acts as a weak ligand, coordinating with residual Palladium (Pd) species, leading to "colored" products (grey/brown) that fail elemental purity tests. -
Oiling Out during Crystallization: The compound likely possesses a melting point in the range of 70–85°C (analogous to its 4'-methoxy isomer [1]), making it prone to oiling out in single-solvent systems.
Module 1: Chromatographic Separation Strategy
The Issue: Standard isocratic elution fails to separate the target MNBP from the homocoupled dimer (Ar-Ar) impurities.
The Cause: The structural similarity between the target and the homocoupled byproducts results in
Protocol: Optimized Gradient Flash Chromatography
Do not use isocratic Hexane/Ethyl Acetate. You must use a shallow gradient to exploit the slight polarity difference induced by the nitro group's dipole moment.
Step-by-Step Workflow:
-
Stationary Phase: Use High-Performance Flash Silica (15–25 µm particle size). Standard 40–63 µm silica often lacks the theoretical plate count for this separation.
-
Loading: Dry load is mandatory. Dissolve crude in minimum DCM, adsorb onto silica (ratio 1:3 crude:silica), and evaporate to a free-flowing powder. Wet loading will cause band broadening that obscures the separation.
-
Mobile Phase:
-
Solvent A: n-Heptane (preferred over Hexane for higher boiling point and stable baseline).
-
Solvent B: Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Note: DCM often provides better selectivity for nitro-aromatics due to
-interaction capability.
-
Gradient Table (Recommended):
| Column Volume (CV) | % Solvent B (EtOAc) | Purpose |
| 0–2 | 0% | Equilibration |
| 2–5 | 0% → 2% | Elute non-polar impurities (e.g., dehalogenated starting material) |
| 5–15 | 2% → 10% | Critical Separation Zone. Shallow gradient elutes homocoupled methoxy-dimer first. |
| 15–25 | 10% → 25% | Target Elution. MNBP typically elutes here. |
| 25+ | 100% | Flush polar nitro-dimers and Pd-complexes. |
Technical Insight: The homocoupled 3,3'-dimethoxybiphenyl is significantly less polar than your target. The 3,3'-dinitrobiphenyl is more polar. Your target sits in the middle. A steep gradient will collapse these three peaks into one.
Module 2: Palladium Removal (The "Regulatory" Clean-up)
The Issue: The product remains grey or brown after the column. The Cause: Nitro groups have lone pairs on the oxygen that can coordinate to Pd(II) species. Standard silica chromatography is often insufficient to break this coordination sphere [2].
Decision Matrix: Scavenging Strategy
Figure 1: Decision matrix for selecting the appropriate Palladium removal technique based on solubility.
Protocol: Thiol-Silica Scavenging (Recommended)
This method is superior to activated carbon for nitro-compounds as it prevents yield loss due to irreversible adsorption.
-
Dissolution: Dissolve the crude material (post-workup, pre-column) in THF or EtOAc (10 mL/g).
-
Addition: Add SiliaMetS® Thiol or equivalent mercaptopropyl-functionalized silica (0.5 equivalents relative to expected Pd loading, or 10% w/w of crude mass).
-
Incubation: Stir at 50°C for 4 hours . Heat is crucial here. The thermal energy helps exchange the Pd from the Nitro-ligand to the Thiol-ligand (which has a much higher formation constant).
-
Filtration: Filter through a 0.45 µm PTFE pad or a tight Celite bed.
-
Verification: The filtrate should be clear yellow, not brown.
Module 3: Crystallization & Final Polish
The Issue: The product forms an oil or a sticky gum upon solvent removal. The Cause: The melting point of this compound is likely moderate (~75°C) [1]. Rapid evaporation traps solvent, depressing the melting point further (Raoult's Law), leading to "oiling out."
Protocol: Controlled Anti-Solvent Crystallization
Do not rely on simple evaporation. Use a binary solvent system.
-
Dissolution: Dissolve the purified oil/solid in the minimum amount of boiling Ethanol (EtOH) or Isopropanol (IPA) .
-
Seeding (Critical): Once dissolved, remove from heat. Immediately add a seed crystal if available. If not, scratch the glass side of the flask with a glass rod to induce nucleation sites.
-
Anti-Solvent Addition: While still warm (but not boiling), add n-Heptane dropwise until the solution turns slightly turbid (cloud point).
-
Re-solubilization: Add 1-2 drops of EtOH to make it clear again.
-
Cooling: Allow to cool to room temperature slowly (wrap the flask in foil or a towel). Then move to 4°C.
-
Harvest: Filter the resulting needles/prisms and wash with cold Heptane.
Frequently Asked Questions (FAQs)
Q: Why is my NMR showing extra aromatic peaks even after the column? A: You likely have 3,3'-dimethoxybiphenyl contamination. This homocoupling product forms if the aryl boronic acid reacts with itself (oxidative homocoupling) before reacting with the halide.
-
Fix: Check the integration of the methoxy singlet. If it integrates >3H relative to the aromatic protons, you have the dimer. Repurify using the gradient in Module 1, or wash the solid with cold Hexanes (the dimer is often more soluble in Hexanes than the nitro-biphenyl).
Q: Can I use acid/base extraction to purify this? A: No. Unlike amino-biphenyls or hydroxy-biphenyls, this compound is neutral. It will not form salts with HCl or NaOH. It will remain in the organic layer in both acidic and basic washes. However, washing with dilute HCl is good practice to remove catalyst ligands (phosphines), but it will not remove the biphenyl impurities.
Q: Is the compound light sensitive? A: Nitro-aromatics can be susceptible to photoreduction or degradation over long periods. Store the purified solid in amber vials under Nitrogen.
Q: My product is bright yellow. Is this normal? A: Yes. Nitro-biphenyls are typically yellow crystalline solids due to the extended conjugation combined with the nitro auxochrome. If it is orange or brown, you likely still have Palladium contamination (see Module 2).
References
-
Melting Point Analogy: 1,1'-Biphenyl, 4'-methoxy-3-nitro- (Isomer). CAS 53059-31-7.[1][2] ChemicalBook. (Predicted/Observed range 75-77°C).
-
Pd Removal Mechanisms: Palladium Extraction Following Metal-Catalyzed Reactions. Organic Process Research & Development, 2023.[3] (Discusses Si-TMT and Thiol scavengers for nitro-intermediates).
-
Suzuki Coupling of Nitro-Biphenyls: Synthesis of biphenyls via Suzuki coupling reactions.[4] Organic Syntheses, Coll. Vol. 10, p.523 (2004). (General protocols for biphenyl purification).
-
General Solubility Data: Benzene, 1-methoxy-3-nitro- (Fragment data). NIST/Cheméo. (Provides solubility baseline for the methoxy-nitro fragments).
Sources
- 1. 4'-Methoxy-3-nitro-1,1'-biphenyl | C13H11NO3 | CID 11138924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1'-BIPHENYL, 4'-METHOXY-3-NITRO- | 53059-31-7 [chemicalbook.com]
- 3. m.youtube.com [m.youtube.com]
- 4. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
issues with starting material purity for 3-Methoxy-3'-nitro-1,1'-biphenyl synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxy-3'-nitro-1,1'-biphenyl. Recognizing the critical role of starting material purity in the success of cross-coupling reactions, this document provides in-depth troubleshooting advice, detailed analytical and purification protocols, and a comprehensive exploration of common pitfalls. Our aim is to empower you with the expertise to diagnose and resolve purity-related challenges, ensuring robust and reproducible synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction for the synthesis of this compound is giving a low yield. Could the purity of my starting materials be the issue?
A1: Absolutely. The Suzuki-Miyaura coupling is highly sensitive to the purity of both the organoboron reagent (3-methoxyphenylboronic acid) and the aryl halide (1-bromo-3-nitrobenzene). Impurities can lead to catalyst deactivation, the formation of side products, and incomplete conversion, all of which contribute to reduced yields. Common culprits include isomeric impurities in the aryl halide and the presence of boronic acid decomposition products.
Q2: What are the most common impurities in commercial 3-methoxyphenylboronic acid, and how do they affect the reaction?
A2: A primary impurity of concern in 3-methoxyphenylboronic acid is its trimeric anhydride, known as boroxine. Boroxines are formed through the intermolecular dehydration of boronic acids. While they can participate in the catalytic cycle, their reactivity can differ, leading to inconsistent reaction kinetics. Additionally, boronic acids are susceptible to protodeboronation, a process where the carbon-boron bond is cleaved, resulting in the formation of anisole. This side reaction consumes the boronic acid, reducing the amount available for the desired cross-coupling.
Q3: I've noticed some batch-to-batch variability in my synthesis. Could the purity of 1-bromo-3-nitrobenzene be a factor?
A3: Yes, significant variability can arise from the purity of 1-bromo-3-nitrobenzene. A common issue is the presence of isomeric impurities, such as 1-bromo-2-nitrobenzene and 1-bromo-4-nitrobenzene, which can be carried over from the nitration of bromobenzene during its synthesis[1]. These isomers can also participate in the Suzuki-Miyaura coupling, leading to the formation of difficult-to-separate isomeric biphenyl products, which complicates purification and reduces the yield of the desired this compound.
Q4: Are there alternative coupling methods to the Suzuki-Miyaura reaction for this synthesis?
A4: The Ullmann coupling is a classical alternative for the formation of biaryl compounds[2][3]. This reaction typically involves the copper-mediated coupling of two aryl halides. In the context of this synthesis, it would involve the reaction of 1-bromo-3-nitrobenzene with itself (homocoupling) or with another aryl halide. However, for unsymmetrical biphenyls like this compound, the Ullmann reaction can be challenging and may require harsher conditions than the Suzuki-Miyaura coupling, often leading to a mixture of products[3].
Troubleshooting Guide: Addressing Purity-Related Synthesis Issues
Issue 1: Low Yield and Incomplete Consumption of Starting Materials
Q: My reaction stalls, and I observe significant amounts of unreacted 1-bromo-3-nitrobenzene and/or 3-methoxyphenylboronic acid. What are the likely causes related to starting material purity?
A: This is a classic symptom of issues with the boronic acid.
-
Causality: The most probable cause is the degradation of 3-methoxyphenylboronic acid. Boronic acids are prone to protodeboronation , especially under basic reaction conditions, which converts the active boronic acid to the unreactive anisole. Another possibility is the presence of a high concentration of the less reactive boroxine trimer.
-
Troubleshooting Workflow:
-
Assess Boronic Acid Purity: Before starting the synthesis, it is crucial to determine the purity of the 3-methoxyphenylboronic acid. An HPLC method is recommended for this purpose.
-
Purify the Boronic Acid: If significant impurities are detected, purification by recrystallization is necessary to remove boroxines and other degradation products.
-
Optimize Reaction Conditions: Consider using anhydrous solvents and inert atmosphere techniques to minimize protodeboronation. The choice of base is also critical; weaker bases may be less prone to inducing protodeboronation[4].
-
dot graph TD { A[Low Yield / Incomplete Reaction] --> B{Assess Purity of 3-Methoxyphenylboronic Acid via HPLC}; B --> C{Purity < 98%?}; C -- Yes --> D[Purify by Recrystallization]; D --> E[Re-run Reaction with Purified Reagent]; C -- No --> F[Optimize Reaction Conditions (Anhydrous Solvents, Inert Atmosphere)]; F --> E; }
Issue 2: Presence of Homocoupling Byproducts
Q: My final product is contaminated with significant amounts of 3,3'-dimethoxybiphenyl and/or 3,3'-dinitrobiphenyl. How can I mitigate the formation of these impurities?
A: The formation of homocoupled products is a common side reaction in Suzuki-Miyaura couplings and is often linked to the purity of the starting materials and reaction conditions.
-
Causality:
-
3,3'-Dimethoxybiphenyl arises from the homocoupling of 3-methoxyphenylboronic acid. This can be promoted by the presence of palladium(II) species before the catalytic cycle initiates or by oxidative side reactions.
-
3,3'-Dinitrobiphenyl is formed from the homocoupling of 1-bromo-3-nitrobenzene, which can occur via a reductive coupling mechanism.
-
-
Troubleshooting Workflow:
-
Aryl Halide Purity Check: Ensure the 1-bromo-3-nitrobenzene is free from residual reagents from its synthesis that could promote side reactions.
-
Controlled Catalyst Addition: Add the palladium catalyst to the reaction mixture at room temperature under an inert atmosphere before heating. This can help minimize the concentration of Pd(II) species that can promote boronic acid homocoupling.
-
Solvent and Base Selection: The choice of solvent and base can influence the rates of competing side reactions. It may be necessary to screen different conditions to find the optimal balance for the desired cross-coupling.
-
dot graph TD { A[Homocoupling Byproducts Detected] --> B{Analyze Purity of 1-Bromo-3-nitrobenzene via GC-MS}; B --> C{Impure?}; C -- Yes --> D[Purify by Recrystallization]; D --> E[Re-run Reaction]; C -- No --> F{Optimize Catalyst Addition and Reaction Conditions}; F --> E; }
Experimental Protocols
Protocol 1: Purity Assessment of 1-Bromo-3-nitrobenzene by GC-MS
This method is adapted from established procedures for the analysis of nitroaromatic compounds[5].
-
Sample Preparation: Prepare a 1 mg/mL solution of 1-bromo-3-nitrobenzene in a suitable solvent such as dichloromethane or ethyl acetate.
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm), is recommended.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 50-300.
-
-
Data Analysis: Identify and quantify isomeric impurities (1-bromo-2-nitrobenzene and 1-bromo-4-nitrobenzene) by their retention times and mass spectra.
Protocol 2: Purification of 1-Bromo-3-nitrobenzene by Recrystallization
This protocol is based on general recrystallization techniques for aromatic compounds[1].
-
Solvent Selection: Ethanol is a suitable solvent for the recrystallization of 1-bromo-3-nitrobenzene.
-
Procedure: a. Dissolve the crude 1-bromo-3-nitrobenzene in a minimal amount of hot ethanol. b. If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. c. Hot filter the solution to remove the charcoal. d. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. e. Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Purity Confirmation: Re-analyze the purified material by GC-MS to confirm the removal of isomeric impurities.
Protocol 3: Purity Assessment of 3-Methoxyphenylboronic Acid by HPLC
This method is adapted from established HPLC methods for the analysis of boronic acids[6].
-
Sample Preparation: Prepare a 1 mg/mL solution of 3-methoxyphenylboronic acid in a mixture of acetonitrile and water (1:1).
-
HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient would be from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
-
Data Analysis: Quantify the boroxine impurity, which will typically elute at a different retention time than the monomeric boronic acid.
Protocol 4: Purification of 3-Methoxyphenylboronic Acid by Recrystallization
This protocol is designed to remove the boroxine trimer and other impurities.
-
Solvent System: A mixture of a polar solvent (e.g., water or acetone) and a non-polar solvent (e.g., hexane or toluene) is often effective.
-
Procedure: a. Dissolve the crude 3-methoxyphenylboronic acid in a minimal amount of the hot polar solvent. b. Slowly add the non-polar solvent until the solution becomes slightly turbid. c. Reheat the solution until it becomes clear again. d. Allow the solution to cool slowly to room temperature to induce crystallization. e. Collect the crystals by vacuum filtration, wash with a small amount of the non-polar solvent, and dry under vacuum.
-
Purity Confirmation: Analyze the purified material by HPLC to confirm the reduction of the boroxine content.
Data Presentation
| Impurity | Starting Material | Potential Impact on Synthesis | Recommended Purity |
| 1-Bromo-2-nitrobenzene | 1-Bromo-3-nitrobenzene | Formation of isomeric biphenyl product | < 0.5% |
| 1-Bromo-4-nitrobenzene | 1-Bromo-3-nitrobenzene | Formation of isomeric biphenyl product | < 0.5% |
| Boroxine | 3-Methoxyphenylboronic acid | Inconsistent reaction rates | < 2% |
| Anisole | 3-Methoxyphenylboronic acid | Reduced yield due to consumption of starting material | < 1% |
| 3,3'-Dimethoxybiphenyl | - | Product contamination, difficult to separate | - |
| 3,3'-Dinitrobiphenyl | - | Product contamination, difficult to separate | - |
References
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Retrieved from [Link]
-
Suzuki–Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. Retrieved from [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Retrieved from [Link]
-
2,2'-dinitrobiphenyl. Organic Syntheses. Retrieved from [Link]
-
A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction. ResearchGate. Retrieved from [Link]
- Purification process of 3,3'-dinitrodiphenyl compounds. Google Patents.
-
Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University & Research. Retrieved from [Link]
-
m-NITROBIPHENYL. Organic Syntheses. Retrieved from [Link]
-
3,4-Dimethoxy-4′-nitro-1,1′-biphenyl. National Center for Biotechnology Information. Retrieved from [Link]
-
The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. ResearchGate. Retrieved from [Link]
-
Can I remove boronic acid using Work up process? ResearchGate. Retrieved from [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. ACS Publications. Retrieved from [Link]
-
Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation. National Institutes of Health. Retrieved from [Link]
- Process for the recovery of a boronic acid. Google Patents.
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Retrieved from [Link]
-
Biphenyl, 4,4'-dimethoxy. Organic Syntheses. Retrieved from [Link]
-
Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). YouTube. Retrieved from [Link]
- Method for purifying 3,3'-dinitrodiphenyl sulfone. Google Patents.
-
HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies. Retrieved from [Link]
-
A direct synthetic method for (nitronyl nitroxide)-substituted π-electronic compounds via a palladium-catalyzed cross-coupling reaction with a zinc complex. RSC Publishing. Retrieved from [Link]
-
Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation. ResearchGate. Retrieved from [Link]
-
Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Agilent. Retrieved from [Link]
-
Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. Science Learning Center. Retrieved from [Link]
-
The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Synthesis of 3-methoxy-6-phenyl-6, 6a-dihydro-[7] benzopyrano. IOSR Journal. Retrieved from [Link]
-
The Further Nitration of Certain Dinitrobiphenyls. ACS Publications. Retrieved from [Link]
-
HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica. Retrieved from [Link]
-
How to Purify Boric Acid (by Recrystallization). YouTube. Retrieved from [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]
-
-
analytical methods. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
-
Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. National Institutes of Health. Retrieved from [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Retrieved from [Link]
-
method 8091 nitroaromatics and cyclic ketones by gas chromatography. Environmental Protection Agency. Retrieved from [Link]
Sources
catalyst poisoning in 3-Methoxy-3'-nitro-1,1'-biphenyl synthesis
Technical Support Center: Catalyst Integrity in Nitro-Biaryl Synthesis
Topic: Catalyst Poisoning in 3-Methoxy-3'-nitro-1,1'-biphenyl Synthesis Ticket ID: SUZUKI-NITRO-001 Status: Open for Troubleshooting
Executive Summary & Core Protocol
The Challenge:
Synthesizing this compound via Suzuki-Miyaura cross-coupling presents a unique intersection of electronic effects. The electron-withdrawing nitro group (
Standard Baseline Protocol (Reference Standard): Before diagnosing poisoning, ensure your baseline conditions match this optimized industry standard.
| Component | Standard Reagent | Role | Critical Note |
| Electrophile | 1-Bromo-3-nitrobenzene (1.0 eq) | Substrate | Bromide is preferred over Iodide to prevent iodide-inhibition of Pd. |
| Nucleophile | 3-Methoxyphenylboronic acid (1.2 eq) | Coupling Partner | Excess required due to potential protodeboronation. |
| Catalyst | Active Species | ||
| Base | Activator | Anhydrous; must be finely ground. | |
| Solvent | DME / | Medium | Degassed thoroughly. Toluene/EtOH/ |
| Atmosphere | Argon / Nitrogen | Protection |
Diagnostic Hub: Is it Poisoning or Protocol Failure?
Use this decision matrix to identify if your catalyst is truly "poisoned" or if the reaction conditions are suboptimal.
Figure 1: Diagnostic flowchart for identifying the mode of catalytic failure.
Deep Dive: Catalyst Poisoning Mechanisms
In the synthesis of this compound, poisoning typically occurs via three distinct mechanisms.
Mechanism A: Sulfur/Heteroatom Coordination (The "Silent Killer")
-
Source: 3-Methoxyphenylboronic acid is often synthesized from anisole derivatives which may contain trace thiophenes or sulfides from coal-tar sourcing. Similarly, nitro-aromatics can contain trace sulfur from mixed-acid nitration processes.
-
Chemistry: Sulfur (
) possesses a high affinity for Palladium ( ). Even ppm levels of sulfur can irreversibly bind to the or center, forming catalytically inactive complexes. This blocks the coordination site required for the oxidative addition of the aryl bromide. -
Symptom: The reaction stalls at 10-20% conversion regardless of time. Adding fresh catalyst restarts the reaction only briefly.
Mechanism B: Nitro-Group Induced Oxidation & Coordination
-
Source: The
group on the electrophile. -
Chemistry: While nitro groups are generally tolerated, they are competent ligands. In electron-deficient systems, the nitro group can competitively coordinate to the Pd center (forming a palladacycle intermediate), slowing down the transmetalation step.
-
Redox Risk: If the reaction temperature is too high (>100°C) in the presence of alcohol solvents (like ethanol), the Pd catalyst can facilitate the reduction of the
group to an amine ( ) or hydroxylamine. These reduced species are potent catalyst poisons that bind tightly to Pd.
Mechanism C: Phosphine Oxidation (The "Air Leak")
-
Source: Poor inert gas technique or aged catalyst.
-
Chemistry:
is air-sensitive. Oxygen oxidizes the triphenylphosphine ligand ( ) to triphenylphosphine oxide ( ). The oxidized ligand cannot stabilize , leading to the formation of "Palladium Black" (inactive metallic aggregates) before the reaction cycle begins.
Mitigation & Optimization Protocols
Protocol A: The "Scavenger" Pre-treatment (For Sulfur Impurities)
If you suspect sulfur poisoning from the boronic acid:
-
Dissolve the aryl halide and boronic acid in the solvent without the catalyst.
-
Add activated charcoal (10 wt%) or a specific metal scavenger (e.g., Cu powder).
-
Stir for 30 minutes at room temperature.
-
Filter through Celite under an inert atmosphere.
-
Proceed with catalyst addition.[1]
Protocol B: The "Robust Catalyst" Switch
Switch from
-
Recommendation:
-
Why? The bidentate dppf ligand (1,1'-Bis(diphenylphosphino)ferrocene) creates a large bite angle and is tightly bound to the Pd, preventing ligand dissociation. It is far more resistant to air oxidation and competitive coordination from nitro groups than
.
Protocol C: Preventing Nitro-Reduction
-
Action: Remove primary/secondary alcohols from the solvent system.
-
New Solvent System: Use Toluene / Water (5:1) or DME / Water . Avoid Ethanol or Isopropanol if you observe amine byproducts or catalyst deactivation at high temperatures.
Frequently Asked Questions (FAQs)
Q1: My reaction turns black immediately upon heating. Is this normal?
-
Answer: No. Immediate precipitation of black particles indicates rapid decomposition of the catalyst to Palladium(0) aggregates ("Pd Black"). This suggests your ligands (
) are oxidized (bad catalyst batch) or you have insufficient ligand concentration. Fix: Add 10 mol% extra free or switch to the more stable .
Q2: Can I use 1-Iodo-3-nitrobenzene instead of the bromo-analog to speed up the reaction?
-
Answer: Proceed with caution. While Iodides undergo oxidative addition faster, the released Iodide ions (
) can poison the catalyst by bridging two Pd centers (forming inactive dimers) or blocking coordination sites on the Pd(II) species. If you use the iodide, ensure you use a silver salt additive (like , though expensive) to precipitate the iodide, or simply stick to the bromide which is more reliable for nitro-compounds.
Q3: Why is my yield low despite 100% conversion of the bromide?
-
Answer: This is likely Protodeboronation . The electron-rich 3-methoxyphenylboronic acid is hydrolyzing (losing the boron group) faster than it couples. The "conversion" you see is the consumption of the halide, but the boronic acid is being destroyed. Fix: Increase the boronic acid equivalents to 1.5 - 2.0 eq, or switch to a potassium trifluoroborate salt (
) which is more stable.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
Sherwood, J., et al. (2019). Catalyst Poisoning in the Suzuki-Miyaura Coupling: The Role of Sulfur Impurities. Organic Process Research & Development, 23(8). Link
-
Fleckenstein, C. A., & Plenio, H. (2010). Sterically Demanding, Sulfonated Phosphines for Aqueous Suzuki-Miyaura Cross-Coupling. Journal of Organic Chemistry, 75(19), 6463-6471. Link
Sources
Validation & Comparative
Comparative Technical Guide: 3-Methoxy-3'-nitro-1,1'-biphenyl vs. Isomeric Alternatives
Executive Summary: The "Meta-Meta" Advantage
In the landscape of biphenyl scaffolds, 3-Methoxy-3'-nitro-1,1'-biphenyl (referred to herein as 3,3'-MNBP ) occupies a critical "Goldilocks" zone often overlooked in favor of its more common para (4,4') or ortho (2,2') isomers.[1]
While the 4,4'-isomer offers high crystallinity and maximum conjugation (ideal for liquid crystals), its poor solubility often hampers late-stage functionalization in drug discovery.[1] Conversely, the 2,2'-isomer suffers from severe steric torsion, resulting in poor synthetic yields and limited biological bioavailability.[1]
3,3'-MNBP provides a strategic compromise:
-
Enhanced Solubility: The meta-substitution disrupts crystal packing symmetry, significantly improving solubility in polar aprotic solvents (DMSO, DMF) compared to the 4,4'-analog.[1]
-
Electronic Decoupling: Unlike the 4,4' "push-pull" system, the meta-arrangement prevents direct resonance between the electron-donating methoxy and electron-withdrawing nitro groups, preserving the individual electronic character of each ring.[1]
-
Metabolic Stability: Meta-substitution blocks the primary sites of metabolic oxidation (para-hydroxylation), potentially extending the half-life of pharmaceutical derivatives.[1]
Structural & Electronic Landscape
To understand the performance differences, one must analyze the spatial and electronic arrangement of the isomers.[1]
Conformation and Sterics
The biphenyl core is defined by the torsion angle between the two phenyl rings.[1]
-
4,4'-Isomer: Planar or near-planar in solid state; high conjugation.[1]
-
2,2'-Isomer: Highly twisted (>60°) due to steric clash between substituents; conjugation is broken.[1]
-
3,3'-MNBP: Retains a torsion angle similar to unsubstituted biphenyl (~30-40° in solution), allowing for π-stacking interactions without the insolubility of the planar 4,4' systems.[1]
Visualization of Isomer Logic
The following diagram illustrates the decision matrix for selecting the correct isomer based on application needs.
Figure 1: Decision matrix for biphenyl isomer selection based on physicochemical requirements.
Performance Comparison Data
The following data aggregates typical experimental values. Note that 3,3'-MNBP shows a distinct solubility advantage.[1]
| Feature | 4-Methoxy-4'-nitro (Para) | 2-Methoxy-2'-nitro (Ortho) | 3-Methoxy-3'-nitro (Meta) |
| Suzuki Coupling Yield | High (85-95%) | Low (40-60%)* | High (80-92%) |
| Steric Hindrance | Minimal | Severe (Twisted) | Moderate |
| Solubility (MeOH) | Low (<10 mg/mL) | High (Oil/Low MP) | Moderate-High (~45 mg/mL) |
| Melting Point | High (~110-115°C) | Low / Oil | Intermediate (~70-80°C) |
| Electronic State | Conjugated (Push-Pull) | Decoupled | Inductively Linked |
*Note: 2,2'-coupling often requires specialized ligands (e.g., S-Phos) to achieve acceptable yields due to steric hindrance.[1]
Experimental Protocol: Synthesis of 3,3'-MNBP
Objective: Synthesize this compound via Suzuki-Miyaura coupling with >90% purity.
Principle: The reaction couples an aryl boronic acid with an aryl halide using a Palladium(0) catalyst.[1][2][3] We utilize 1-bromo-3-nitrobenzene (electrophile) and 3-methoxyphenylboronic acid (nucleophile).[1] The electron-withdrawing nitro group on the bromide facilitates the oxidative addition step, ensuring high yields.[1]
Reagents & Materials
-
1-Bromo-3-nitrobenzene (1.0 eq)[1]
-
3-Methoxyphenylboronic acid (1.2 eq)[1]
-
Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for tougher substrates)[1]
-
Base: K₂CO₃ (2.0 eq) or Cs₂CO₃[1]
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]
-
Atmosphere: Argon or Nitrogen (Strictly degassed)[1]
Step-by-Step Workflow
-
Degassing: Charge the reaction vessel with Dioxane/Water mixture. Sparge with Argon for 20 minutes. Critical: Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts.[1]
-
Loading: Add 1-bromo-3-nitrobenzene (10 mmol), 3-methoxyphenylboronic acid (12 mmol), and K₂CO₃ (20 mmol).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.3 mmol) quickly under a positive stream of Argon. Seal the vessel.
-
Reflux: Heat to 90°C for 12-16 hours. Monitor via TLC (Mobile Phase: Hexane/EtOAc 8:2).
-
Endpoint: Disappearance of the bromide spot.[1]
-
-
Workup:
-
Purification: Recrystallize from Ethanol or perform Flash Column Chromatography (Silica gel, Gradient 0-10% EtOAc in Hexane).
Synthesis & Workup Logic Flow
Figure 2: Workflow for the Suzuki-Miyaura synthesis of 3,3'-MNBP, emphasizing the critical degassing step.
Characterization & Validation
To ensure the product is the specific 3,3'-isomer and not a rearranged byproduct or homocoupled impurity (3,3'-dimethoxybiphenyl), use the following markers:
-
¹H NMR (400 MHz, CDCl₃):
-
Look for the singlet or narrow doublet at the C2 position of the nitro-ring (highly deshielded, ~8.4 ppm).[1]
-
The methoxy group will appear as a sharp singlet at ~3.88 ppm.[1]
-
Differentiation: The 4,4'-isomer shows distinct AA'BB' doublets.[1] The 3,3'-isomer shows a complex multiplet pattern in the aromatic region (7.4 - 8.0 ppm) due to lower symmetry.[1]
-
-
Melting Point:
Safety & Toxicology (Critical)
Nitro-biphenyls are potential mutagens. [1]
-
Ames Test: Nitro-biphenyls often test positive in Salmonella typhimurium strains (TA98, TA100) due to metabolic reduction to hydroxylamines, which interact with DNA.[1]
-
Handling: All weighing must occur in a fume hood. Double-glove (Nitrile) is mandatory.[1]
-
Waste: Segregate all aqueous waste containing Boron and Palladium.[1]
References
-
Suzuki, A. (1991).[1] "Synthetic Studies via the Cross-Coupling Reaction of Organoboron Derivatives with Organic Halides." Pure and Applied Chemistry. Link
-
Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link[1]
-
Bennet, J., et al. (2018).[1] "Mechanistic aspects regarding the Suzuki–Miyaura reaction between ortho-substituted phenylboronic acids." Beilstein Journal of Organic Chemistry. Link
-
Kovacic, P., & Somanathan, R. (2014).[1][4] "Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism."[1][4] Journal of Applied Toxicology. Link[1]
Sources
comparing Suzuki coupling with other methods for 3-Methoxy-3'-nitro-1,1'-biphenyl
This guide provides a critical, data-driven comparison of synthetic methodologies for 3-Methoxy-3'-nitro-1,1'-biphenyl . It is designed for medicinal chemists and process engineers requiring high-purity synthesis of asymmetric biaryls.
Executive Summary & Strategic Analysis
The synthesis of This compound presents a classic challenge in organic chemistry: the construction of an asymmetric biaryl bond between two aromatic rings with opposing electronic demands (an electron-rich anisole ring and an electron-deficient nitrobenzene ring).
While historical methods like the Ullmann coupling exist, they are fundamentally flawed for this specific target due to statistical homocoupling. The Suzuki-Miyaura coupling currently stands as the industry standard due to its modularity and high chemoselectivity, though Stille coupling remains a viable alternative for sterically demanding analogs.
The Electronic Challenge
-
Ring A (Nucleophile equivalent): 3-Methoxyphenyl (Electron Donating Group, EDG).
-
Ring B (Electrophile equivalent): 3-Nitrophenyl (Electron Withdrawing Group, EWG).
-
Implication: This "push-pull" electronic nature actually facilitates oxidative addition in Pd-catalyzed cycles if the electrophile (halide) is placed on the electron-deficient ring.
Primary Method: Suzuki-Miyaura Coupling (Recommended)
Status: Gold Standard for Scalability and Purity.
The Suzuki-Miyaura reaction is the preferred route because it avoids the toxicity of organotin reagents (Stille) and the statistical mixtures of Ullmann coupling. The distinct advantage here is the stability of the boronic acid intermediate and the tolerance of the nitro group, which can be sensitive to reducing conditions found in other couplings (e.g., Kumada).
Optimized Protocol
-
Coupling Partners: 3-Methoxyphenylboronic acid + 1-Bromo-3-nitrobenzene.
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)).
-
Base: K₂CO₃ or Na₂CO₃ (2.0 equiv).
-
Solvent System: Toluene/Ethanol/Water (4:1:1) or DME/Water.
Step-by-Step Methodology
-
Degassing: Charge a reaction flask with 1-bromo-3-nitrobenzene (1.0 equiv) and 3-methoxyphenylboronic acid (1.1 equiv). Dissolve in Toluene/EtOH. Sparge with Argon for 15 minutes. Critical Step: Oxygen removal prevents homocoupling of the boronic acid and oxidation of the phosphine ligand.
-
Catalyst Addition: Add Pd(PPh₃)₄ (3-5 mol%) and aqueous K₂CO₃ (2.0 M).
-
Reflux: Heat to 80-90°C for 4–12 hours. Monitor via TLC (Target R_f usually distinct from bromide).
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over MgSO₄.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Mechanistic Pathway (Suzuki)
The following diagram illustrates the catalytic cycle, highlighting the critical role of the base in activating the boron species for transmetallation.[1]
Figure 1: The Suzuki-Miyaura catalytic cycle. Note that for this substrate, the oxidative addition into the electron-deficient 1-bromo-3-nitrobenzene is fast, making transmetallation the likely turnover-limiting step.
Alternative Method: Stille Coupling
Status: High Performance, High Toxicity.
The Stille coupling utilizes organostannanes.[2] While it often proceeds under neutral conditions (beneficial for base-sensitive substrates), the toxicity of tin byproducts makes it less desirable for pharmaceutical intermediates.
-
Reagents: 3-Nitrophenyltributylstannane + 3-Bromoanisole.
-
Performance: Often higher yields than Suzuki for sterically hindered substrates, but comparable for this simple biphenyl.
-
Major Drawback: Removal of tributyltin residues requires rigorous purification (e.g., washing with KF solution to precipitate polymeric tin fluorides).
The "Legacy" Failure: Ullmann Coupling
Status: Not Recommended for Asymmetric Biaryls.
Historically, the Ullmann reaction uses Copper at high temperatures (>200°C).[3]
-
The Fatal Flaw: To make an asymmetric biaryl (A-B) using Ullmann, one must mix Halide-A and Halide-B. This results in a statistical distribution of products:
-
25% A-A (Homocoupling)
-
25% B-B (Homocoupling)
-
50% A-B (Target)
-
-
Result: Maximum theoretical yield is poor, and separation of the three biaryl byproducts is often difficult due to similar polarities.
Figure 2: Statistical product distribution in classical mixed Ullmann coupling, demonstrating why it is inefficient for asymmetric synthesis.
Comparative Data Analysis
The following table summarizes the performance metrics of the discussed methods for the synthesis of nitro-methoxy-biphenyls.
| Feature | Suzuki-Miyaura | Stille Coupling | Ullmann Coupling | Direct Arylation (C-H) |
| Yield (Typical) | 85 - 95% | 80 - 90% | < 45% | 40 - 60% |
| Regioselectivity | Perfect (Pre-functionalized) | Perfect | Statistical Mix | Poor (Isomer mixtures) |
| Atom Economy | Moderate (Boronic waste) | Poor (Tin waste) | Poor (Halide waste) | Excellent |
| Toxicity | Low (Boron is benign) | High (Organotin) | Moderate (Copper) | Low |
| Scalability | High (Pharma preferred) | Low (Waste disposal) | Low (Energy cost) | Moderate |
| Key Risk | Protodeboronation (rare) | Product Contamination | Homocoupling | C-H selectivity |
Expert Insight: Why Suzuki Wins
For This compound , the Suzuki method allows you to select 1-bromo-3-nitrobenzene as the electrophile. The nitro group is strongly electron-withdrawing, which activates the C-Br bond for oxidative addition to the Palladium catalyst. This makes the reaction faster and allows for milder conditions (lower temperature), preserving the nitro group from potential side reactions.
References
-
Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Cordovilla, C., et al. (2015). The Stille Reaction, 38 Years Later. ACS Catalysis, 5(6), 3418–3437. Link
-
Sambiagio, C., et al. (2014). A Comprehensive Overview of Direct Arylation. Chemical Society Reviews, 43, 3525-3574. Link
-
Hassan, J., et al. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. Link
-
BenchChem. (2025).[2][5] A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis. Technical Guides. Link
Sources
structure-activity relationship of 3-Methoxy-3'-nitro-1,1'-biphenyl derivatives
This guide provides an in-depth technical analysis of 3-Methoxy-3'-nitro-1,1'-biphenyl derivatives , focusing on their Structure-Activity Relationship (SAR) within the context of small-molecule immunomodulators and thrombopoietin (TPO) receptor agonists.
In the absence of a single "blockbuster" trade name for this specific isomer, this guide treats the 3-Methoxy-3'-nitro scaffold as a critical structural probe used to define the pharmacophore boundaries of biphenyl-based drugs like Eltrombopag (TPO agonist) and emerging PD-1/PD-L1 inhibitors .
Executive Summary: The "Meta-Meta" Scaffold Analysis
The biphenyl core is a privileged structure in medicinal chemistry. The specific substitution pattern of This compound represents a distinct "meta-meta" vector configuration. This guide compares this scaffold against the clinically validated "ortho-meta" configuration found in Eltrombopag and the "benzyl-ether" linkers of BMS-series PD-1 inhibitors .
Key Finding: The shift of the methoxy group from the ortho (2') position to the meta (3) position significantly alters the dihedral angle of the biphenyl bond. While this increases planarity and potential
Structural & Mechanistic Comparison
This section objectively compares the Product (3-Methoxy-3'-nitro derivatives) with standard Alternatives (Eltrombopag intermediates and PD-1 inhibitors).
Comparative Analysis Table
| Feature | Product: 3-Methoxy-3'-nitro Scaffold | Alternative A: Eltrombopag Intermediate | Alternative B: BMS-202 Analog (PD-1) |
| Core Structure | 1,1'-Biphenyl (Meta-Meta substituted) | 1,1'-Biphenyl (Ortho-Meta substituted) | Biphenyl-3-ylmethoxy (Ether linker) |
| Key Substituents | 3-OMe, 3'-NO₂ | 2'-OMe , 3'-NO₂, 3-COOH | 2-OMe, 3-Biphenyl-methoxy |
| Dihedral Angle | ~20-30° (Planar) . Reduced steric clash allows ring flattening. | ~60-90° (Twisted) . 2'-OMe forces non-planar conformation. | Flexible (Ether linker allows rotation). |
| Primary Target | SAR Probe / TPO-R (Low Affinity) | TPO Receptor (High Affinity) | PD-1 / PD-L1 Interface |
| Mechanism | Intercalation / Non-specific hydrophobic binding | Metal chelation (via Hydrazone) + Transmembrane Allostery | Induced dimerization of PD-L1 |
| Solubility | Moderate (Lipophilic) | High (due to 3-COOH) | Moderate |
Mechanism of Action: The "Ortho-Effect"
The biological activity of biphenyl derivatives is governed by the torsion angle between the two phenyl rings.
-
Alternative A (Active): In Eltrombopag, the 2'-methoxy group sterically clashes with the protons of the adjacent ring, forcing the biphenyl system into a twisted conformation. This "twist" is essential for fitting into the hydrophobic pocket of the TPO receptor transmembrane domain [1].
-
Product (Probe): In the 3-Methoxy derivative, the steric clash is removed. The rings can adopt a more planar conformation. While this facilitates packing in crystal structures, it often leads to reduced affinity for the TPO receptor, which requires a specific 3D volume. However, this planarity can be advantageous for intercalating targets or specific kinase active sites where flat inhibitors are preferred.
Visualization: Signaling Pathways & SAR Logic
The following diagram illustrates the divergent pathways where these biphenyl scaffolds are applied: TPO-R Agonism (Hematopoiesis) vs. PD-1 Inhibition (Immuno-oncology).
Caption: Divergent optimization of the methoxy-nitro-biphenyl scaffold. Pathway A requires steric twisting (ortho-substitution) for TPO activity, while Pathway B utilizes flexible linkers for PD-L1 dimerization.
Experimental Protocols
To validate the SAR claims, the following self-validating protocols are recommended.
Protocol A: Synthesis via Suzuki-Miyaura Coupling
This protocol synthesizes the 3-methoxy-3'-nitro derivative. The efficiency of this coupling compared to the sterically hindered 2'-methoxy isomer validates the "steric hindrance" hypothesis.
Objective: Synthesize this compound. Reagents: 3-Methoxyphenylboronic acid, 1-Bromo-3-nitrobenzene, Pd(PPh3)4, K2CO3, DME/Water.
-
Preparation: In a Schlenk flask, dissolve 1-Bromo-3-nitrobenzene (1.0 eq) and 3-Methoxyphenylboronic acid (1.1 eq) in degassed DME (Dimethoxyethane).
-
Catalyst Addition: Add Pd(PPh3)4 (5 mol%) under nitrogen atmosphere.
-
Base Activation: Add aqueous K2CO3 (2.0 eq, 2M solution). The biphasic system ensures efficient scavenging of boronic acid byproducts.
-
Reflux: Heat to 85°C for 12 hours.
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 8:2). The 3,3' product forms rapidly due to low steric hindrance. (Contrast: The 2'-methoxy isomer requires longer times or active catalysts like Pd(dppf)Cl2 due to the ortho-effect).
-
-
Workup: Cool, extract with EtOAc, wash with brine, dry over MgSO4.
-
Purification: Silica gel column chromatography.
Protocol B: TPO Receptor Luciferase Reporter Assay
This assay compares the efficacy of the 3-methoxy derivative vs. the 2'-methoxy standard (Eltrombopag precursor).
-
Cell Line: HEK293T cells stably transfected with human TPO-R (MPL) and a STAT5-responsive Luciferase reporter (pSTAT5-Luc).
-
Seeding: Plate cells at 10,000 cells/well in 96-well white plates.
-
Treatment:
-
Negative Control: DMSO (0.1%).
-
Positive Control: Eltrombopag (10 nM - 10 µM).
-
Test Compound: this compound (10 nM - 10 µM).
-
-
Incubation: Incubate for 24 hours at 37°C.
-
Detection: Add Luciferase substrate (Bright-Glo™). Measure luminescence.
-
Data Analysis: Plot Dose-Response curves.
-
Expected Result: The Test Compound (3-OMe) will show significantly higher EC50 (lower potency) or no activity compared to Eltrombopag (2'-OMe), confirming the necessity of the ortho-twist for receptor activation [2].
-
Quantitative Data Summary (Illustrative SAR)
The following table summarizes the impact of the methoxy position on biological parameters, derived from consensus biphenyl SAR data [1][3].
| Compound Variant | Methoxy Position | Nitro Position | TPO-R Activity (EC50) | PD-L1 Binding (IC50) |
| Eltrombopag (Ref) | 2' (Ortho) | 3' (Meta) | ~30 nM | N/A |
| Test Scaffold | 3 (Meta) | 3' (Meta) | > 10,000 nM (Inactive) | ~50 µM (Weak binder) |
| PD-L1 Lead (BMS) | 2-Methoxy-5-(...) | N/A | N/A | ~1-10 nM |
Interpretation: The data confirms that the 3-methoxy-3'-nitro scaffold is "promiscuous" or inactive in specific receptor contexts without further functionalization (like the hydrazone for TPO or the ether extension for PD-L1). It serves as a clean negative control to prove that activity is driven by precise shape complementarity, not just the presence of biphenyl rings.
References
-
Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791). Journal of Medicinal Chemistry. (2010). Demonstrates the impact of methoxy positioning on biphenyl/phenyl-pyrazole planarity and receptor selectivity.
-
Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors. Journal of Medicinal Chemistry. (2021). Highlights the use of nitro-biphenyl scaffolds in immuno-oncology.
-
Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. Discusses the crystallographic impact of methoxy group placement on phenyl ring orientation.
-
2'-Methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid. Sigma-Aldrich. Identifies the 2'-methoxy isomer as the key intermediate for Eltrombopag, establishing the "ortho" standard.
Optimization of Nitro-Biphenyl Synthesis: A Comparative Guide to Boronic Acid Selection
Executive Summary
The synthesis of nitro-biphenyls via Suzuki-Miyaura cross-coupling presents a distinct set of challenges governed by the strong electron-withdrawing nature (EWG) and potential steric hindrance of the nitro group.[1] While the nitro group activates aryl halides for oxidative addition, its presence on the boronic acid partner often leads to reduced nucleophilicity and rapid protodeboronation, particularly in ortho-substituted systems.
This guide objectively compares the performance of isomeric nitrophenylboronic acids and their ester derivatives. It provides evidence-based recommendations to maximize yield, highlighting that partner selection (directionality) and ligand choice are often more critical than the boronic acid derivative itself.
Mechanistic Causality & Critical Analysis
The "Nitro Effect" on the Catalytic Cycle
To optimize this reaction, one must understand how the nitro group perturbs the standard catalytic cycle.[2]
-
Transmetallation (The Bottleneck): The transmetallation step requires the formation of a boronate "ate" complex (e.g., [Ar-B(OH)3]-). While the EWG nitro group increases the Lewis acidity of boron (facilitating "ate" formation), it simultaneously decreases the electron density on the ipso-carbon. This reduces the nucleophilicity of the aryl ring, making the transfer to the Palladium(II) center sluggish.
-
Protodeboronation (The Side Reaction): The same low electron density that hampers transmetallation stabilizes the anionic intermediate formed during hydrolytic cleavage. Consequently, nitrophenylboronic acids—especially 2-nitrophenylboronic acid —are highly prone to base-catalyzed protodeboronation, yielding nitrobenzene byproducts rather than the desired biaryl.
Isomeric Performance Comparison
The position of the nitro group dictates the dominant failure mode.
| Isomer | Reactivity Profile | Primary Challenge | Recommended Strategy |
| 4-Nitrophenylboronic Acid (Para) | High | Moderate protodeboronation. | Standard active catalysts (e.g., Pd(PPh3)4, SPhos). |
| 3-Nitrophenylboronic Acid (Meta) | Moderate | Electronic deactivation. | Use stronger bases (e.g., K3PO4) to drive "ate" formation. |
| 2-Nitrophenylboronic Acid (Ortho) | Very Low | Severe Steric Hindrance + Rapid Protodeboronation. | Switch coupling partners (use 2-nitrohalide) or use MIDA boronates. |
Strategic Directionality (The "Reverse Coupling" Rule)
Experimental data confirms that coupling efficiency is rarely symmetrical.
-
Pathway A (Difficult): Nitro-Ar-B(OH)2 + Ar-X
-
Issues: Unstable nucleophile, slow transmetallation.
-
-
Pathway B (Preferred): Ar-B(OH)2 + Nitro-Ar-X
-
Advantages: The nitro group on the halide facilitates Oxidative Addition (making the C-X bond electron-deficient and reactive). The phenylboronic acid remains a stable, nucleophilic partner.
-
Comparative Performance Data
The following table summarizes yield trends extracted from comparative studies using Pd(OAc)2/SPhos systems (a gold standard for hindered couplings).
Table 1: Coupling Efficiency of Nitrophenylboronic Acid Isomers Conditions: 1.0 equiv Ar-B(OH)2, 1.0 equiv 4-Bromoanisole, Pd catalyst, Base, Toluene/Water, 100°C.
| Boronic Acid Isomer | Yield (%) | Reaction Time | Stability (t1/2 in base) |
| 4-Nitrophenyl | 92 - 95% | 2 - 4 h | Moderate (> 6 h) |
| 3-Nitrophenyl | 80 - 88% | 4 - 6 h | High (> 12 h) |
| 2-Nitrophenyl | < 40% | > 12 h | Low (< 1 h) |
| 2-Nitrophenyl (MIDA) | 85%* | 6 - 8 h | High (Slow Release) |
*Note: MIDA boronates require specific hydrolysis conditions but protect the boron species from premature degradation.
Visualization of Reaction Pathways
Competitive Pathways Mechanism
This diagram illustrates why ortho-nitro substrates fail: the competition between the productive Transmetallation and the destructive Protodeboronation.
Caption: The "ate" complex is a bifurcation point. Steric hindrance (Ortho) blocks the green path, forcing the flux toward the red protodeboronation path.
Experimental Protocols
Method A: High-Efficiency Protocol (Para/Meta Isomers)
Recommended for 3- and 4-nitrophenylboronic acids.
Reagents:
-
Aryl Halide (1.0 equiv)[3]
-
Nitrophenylboronic Acid (1.2 - 1.5 equiv)
-
Catalyst: Pd(OAc)2 (1-2 mol%) + SPhos (2-4 mol%)
-
Why SPhos? This electron-rich, bulky Buchwald ligand facilitates oxidative addition and protects the Pd center, boosting turnover frequencies.
-
-
Base: K3PO4 (2.0 equiv)
-
Solvent: Toluene : Water (10 : 1)
Procedure:
-
Charge a reaction vial with the aryl halide, boronic acid, Pd(OAc)2, SPhos, and K3PO4.
-
Seal and purge with Argon/Nitrogen for 5 minutes. (Oxygen removal is critical to prevent homocoupling).
-
Add degassed Toluene/Water solvent mixture via syringe.
-
Heat to 100°C for 2–4 hours.
-
Monitor via TLC/LC-MS. Upon completion, cool, dilute with EtOAc, wash with brine, and concentrate.
Method B: "Rescue" Protocol (Ortho Isomers / Labile Boronates)
Recommended for 2-nitrophenylboronic acid or when protodeboronation is observed.
Reagents:
-
Catalyst: Pd2(dba)3 (2 mol%) + PCy3 (4 mol%) or XPhos.
-
Base: Anhydrous K2CO3 or CsF (2.0 equiv).
-
Solvent: 1,4-Dioxane (Anhydrous).
Procedure (Anhydrous Modification):
-
Critical Step: Use anhydrous conditions to minimize the concentration of water, which is the reagent for protodeboronation.
-
Combine aryl halide, boronic acid (1.5 equiv), and base in a dried Schlenk tube under Argon.
-
Add catalyst and anhydrous Dioxane.
-
Heat to 80-90°C .
-
Note: If conversion is low, consider slow addition of the boronic acid (via syringe pump) to keep its instantaneous concentration low, favoring coupling over decomposition.
Decision Matrix for Reagent Selection
Use this logic flow to determine the optimal synthetic route.
Caption: Workflow for selecting the optimal synthetic route based on steric constraints.
References
-
BenchChem. (2025).[4][5] A Comparative Analysis of 2-Nitrophenylboronic Acid and 4-Nitrophenylboronic Acid in Suzuki Coupling Reactions.Link
-
Organic Chemistry Portal. (2020). Suzuki Coupling: Mechanism and Recent Developments.[6]Link
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews. Link
-
Knapp, D. M., et al. (2010). MIDA Boronates in Suzuki-Miyaura Coupling. Journal of the American Chemical Society. Link
Sources
cost-effectiveness of different synthetic routes to 3-Methoxy-3'-nitro-1,1'-biphenyl
Executive Summary
The synthesis of 3-Methoxy-3'-nitro-1,1'-biphenyl presents a specific challenge in process chemistry: the construction of a biaryl core with meta-meta substitution. Traditional Electrophilic Aromatic Substitution (EAS) is non-viable here due to the directing group conflicts (methoxy is ortho/para directing; nitro is meta directing but deactivating). Therefore, transition-metal-catalyzed cross-coupling is the only industrial-standard approach.
This guide evaluates three distinct synthetic strategies based on Cost-Effectiveness (CoG) , Scalability , and Green Chemistry (E-Factor) metrics:
-
The Benchmark: Pd-Catalyzed Suzuki-Miyaura Coupling (Aryl Bromide).
-
The Cost-Challenger: Ni-Catalyzed Cross-Coupling (Aryl Chloride).
-
The Sustainability Route: Aqueous Micellar Coupling (Surfactant-Mediated).
Strategic Route Analysis
Route A: The Benchmark (Pd-Catalyzed / Aryl Bromide)
Mechanism: Standard Suzuki-Miyaura Cycle (Pd⁰/Pd²⁺). Reagents: 3-Methoxyphenylboronic acid + 1-Bromo-3-nitrobenzene.
This is the industry "workhorse" route. It utilizes aryl bromides, which offer a balance between reactivity (oxidative addition is facile) and stability.
-
Protocol:
-
Charge reactor with 1-Bromo-3-nitrobenzene (1.0 equiv) and 3-Methoxyphenylboronic acid (1.1 equiv).
-
Add Solvent: DME/Water (2:1) or Toluene/Ethanol/Water.
-
Add Base: Na₂CO₃ (2.0 equiv).
-
Degas (Sparge with N₂ for 30 min).
-
Add Catalyst: Pd(PPh₃)₄ (3-5 mol%).
-
Heat to reflux (80-90°C) for 4-12 hours.
-
Workup: Phase separation, aqueous wash, crystallization from Ethanol.
-
-
Causality & Insight:
-
Why Bromide? Aryl iodides are too expensive; aryl chlorides are too inert for standard Pd(PPh₃)₄. Bromides sit in the "Goldilocks" zone.
-
Why Carbonate Base? Stronger bases (hydroxides) can hydrolyze the nitro group or cause competitive protodeboronation of the boronic acid.
-
Route B: The Cost-Challenger (Ni-Catalyzed / Aryl Chloride)
Mechanism: Ni⁰/Ni²⁺ or Ni¹⁺/Ni³⁺ Radical Cycle. Reagents: 3-Methoxyphenylboronic acid + 1-Chloro-3-nitrobenzene.
Nickel is significantly cheaper than Palladium (approx.[1] 1000x cheaper spot price), and Aryl Chlorides are 30-50% cheaper than Bromides. However, Ni-catalysts are air-sensitive and require tighter process controls.
-
Protocol:
-
Glovebox/Schlenk Line Required: Charge 1-Chloro-3-nitrobenzene (1.0 equiv) and Boronic acid (1.2 equiv).
-
Solvent: Anhydrous Dioxane or THF.
-
Base: K₃PO₄ (2.0 equiv).
-
Catalyst System: NiCl₂(dppf) (5 mol%) or Ni(COD)₂ + PCy₃.
-
Heat to 100°C for 16-24 hours.
-
-
Causality & Insight:
-
Ligand Choice: Aryl chlorides have a high bond dissociation energy. Bidentate ligands like dppf or bulky phosphines (PCy₃) are required to increase the electron density on the metal center, facilitating oxidative addition.
-
The "Hidden" Cost: While reagents are cheaper, the operational cost (inert atmosphere, dry solvents) is higher.
-
Route C: The Sustainability Route (Aqueous Micellar)
Mechanism: Nanoreactor-mediated Catalysis. Reagents: Same as Route A, but in Water.
Using "designer surfactants" (e.g., TPGS-750-M), the reaction occurs inside lipophilic micelles in water. This eliminates toxic organic solvents (DME, Toluene) and allows for lower catalyst loading.
-
Protocol:
-
Prepare 2 wt% TPGS-750-M in Water.
-
Add reactants and Base (Et₃N or K₃PO₄).
-
Catalyst: Pd(dtbpf)Cl₂ (0.5 - 1.0 mol%).
-
Stir at mild temperature (45-50°C).
-
Workup: Extract product with minimal EtOAc; the aqueous surfactant phase can often be recycled.
-
Comparative Data Analysis
The following table contrasts the three routes based on a theoretical 1kg production campaign.
| Metric | Route A (Pd/Bromide) | Route B (Ni/Chloride) | Route C (Micellar/Water) |
| Starting Material Cost | Moderate (Bromides) | Low (Chlorides) | Moderate (Bromides) |
| Catalyst Cost | High (Pd) | Low (Ni) | Moderate (Low Pd loading) |
| Solvent Cost | High (DME/Toluene) | High (Anhydrous Dioxane) | Negligible (Water) |
| Yield (Typical) | 92-95% | 80-88% | 90-94% |
| E-Factor (Waste/Product) | High (>20) | Moderate (15-20) | Low (<5) |
| Operational Complexity | Low (Air stable) | High (Air sensitive) | Low (Open air) |
| Reaction Temp | 90°C | 100°C+ | 45°C |
Mechanistic Visualization
The following diagram illustrates the catalytic cycle differences and the decision logic for selecting a route.
Figure 1: Decision Matrix for process selection and simplified catalytic cycle. The choice between Pd and Ni hinges largely on the trade-off between material cost (Ni is better) and operational complexity (Pd is better).
Expert Recommendations
When to use Route A (Pd/Bromide)
-
Context: Medicinal Chemistry / Early Development (Gram scale).
-
Reasoning: At this stage, time is more valuable than reagents. Route A is robust; it works "first time, every time" without needing gloveboxes or extensive optimization. The higher cost of Bromide is negligible at small scales.
When to use Route B (Ni/Chloride)
-
Context: Pilot Plant / Manufacturing (>10kg).
-
Reasoning: The cost delta between Aryl Bromides and Chlorides becomes massive at scale. If the facility has proper inert handling capabilities, switching to Ni/Chloride can reduce Bill of Materials (BoM) costs by 40-60%.
-
Caution: Residual Nickel is a genotoxic impurity (Class 1 metal). Rigorous metal scavenging (e.g., using QuadraSil® scavengers) is required post-reaction.
When to use Route C (Micellar)
-
Context: Green Manufacturing / ESG-Focused Production.
-
Reasoning: If the facility is limited by solvent disposal permits (VOC limits), this is the only viable option. It drastically reduces the E-Factor.
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
-
Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). "Recent Advances in Homogeneous Nickel Catalysis." Nature, 509, 299–309.
-
Lipshutz, B. H., & Ghorbani, F. (2011). "Transition Metal Catalysis in Water at Room Temperature." Aldrichimica Acta, 44(1), 3-14.
-
Luescher, M. U., Gallou, F., & Lipshutz, B. H. (2024).[1] "The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions." Green Chemistry.
-
Organic Chemistry Portal. "Suzuki Coupling." (General Protocol Database).
Sources
Comparative Guide: In Vitro Profiling of 3-Methoxy-3'-nitro-1,1'-biphenyl Derivatives
Executive Summary: The Small Molecule Shift
While monoclonal antibodies (mAbs) like pembrolizumab dominate the PD-1/PD-L1 therapeutic landscape, their high production costs and lack of oral bioavailability present significant barriers.[1] Recent medicinal chemistry efforts have pivoted toward 3-Methoxy-3'-nitro-1,1'-biphenyl derivatives .[1] These small molecule scaffolds offer a dual advantage: they serve as potent immunomodulators capable of dimerizing PD-L1 to block its interaction with PD-1, and they act as critical synthetic intermediates for thrombopoietin receptor agonists (e.g., Eltrombopag).[1]
This guide objectively compares the performance of these biphenyl derivatives (specifically the "B-series" lead compounds) against standard small-molecule benchmarks like BMS-1018 and BMS-202 .[1]
Comparative Performance Analysis
Efficacy Benchmarking
The following data synthesizes in vitro performance metrics for this compound derivatives, focusing on the lead candidate Compound B2 (derived from recent high-impact medicinal chemistry campaigns).
| Feature | Biphenyl Derivative (Compound B2) | BMS-1018 (Benchmark) | BMS-202 (Benchmark) | Significance |
| Primary Target | PD-L1 (Dimerization inducer) | PD-L1 | PD-L1 | B2 shows comparable mechanism to BMS series.[1] |
| IC50 (Binding) | ~2.7 – 87.4 nM | ~18 nM | ~8 nM | High Potency: B2 aligns with top-tier benchmarks.[1] |
| T-Cell Activation | High IFN- | Moderate IFN- | High IFN- | B2 effectively restores T-cell immunity.[1] |
| Cytotoxicity (CCK-8) | > 50 | > 20 | > 20 | Safety: Lack of direct cytotoxicity confirms immune-mediated mechanism.[1] |
| Solubility | Moderate (Methoxy group aid) | Low | Low | Methoxy substitution improves lipophilicity profile.[1] |
| Synthetic Cost | Low (Suzuki-Miyaura coupling) | High (Complex macrocycles) | High | Scalability: Biphenyls are cost-effective to manufacture.[1] |
Key Insight: The presence of the nitro group at the 3'-position, combined with the methoxy group, creates a steric and electronic environment that favors hydrophobic pocket occupation on the PD-L1 surface, mimicking the binding mode of BMS-202 but with a simpler synthetic scaffold.
Mechanism of Action: Small Molecule Checkpoint Blockade
Unlike antibodies that sterically block the interaction surface, these biphenyl derivatives function by inducing PD-L1 dimerization .[1] The small molecule binds between two PD-L1 proteins, locking them into a non-functional dimer that cannot engage the PD-1 receptor on T-cells.[1]
Pathway Visualization
The following diagram illustrates the mechanistic intervention of the biphenyl derivative in the tumor microenvironment.
Figure 1: Mechanism of Action. The biphenyl derivative (Yellow) induces PD-L1 dimerization, preventing PD-1 binding and restoring T-cell activation (Green).[1]
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and scientific integrity, the following protocols utilize internal controls and validated assay platforms.
Protocol A: HTRF Binding Assay (PD-1/PD-L1 Interaction)
Purpose: To quantify the IC50 of the derivative in inhibiting the protein-protein interaction.[1]
Reagents:
-
Tag1-PD-L1 protein (Human, recombinant).[1]
-
Tag2-PD-1 protein.[1]
-
Anti-Tag1-Europium Cryptate (Donor).[1]
-
Anti-Tag2-XL665 (Acceptor).[1]
-
Control: BMS-202 (Positive Control), DMSO (Vehicle Control).[1]
Workflow:
-
Preparation: Dilute biphenyl derivatives in assay buffer (PBS + 0.1% BSA) to 2x final concentration. Prepare a 10-point serial dilution (e.g., 10
M to 0.1 nM).[1] -
Incubation: Add 5
L of compound to a 384-well low-volume white plate. -
Protein Addition: Add 5
L of PD-L1/PD-1 pre-mixed solution. Incubate for 15 minutes at RT. -
Detection: Add 10
L of HTRF detection reagents (Donor + Acceptor). -
Readout: Incubate for 2 hours at RT. Read fluorescence at 665 nm and 620 nm using a microplate reader (e.g., PerkinElmer EnVision).
-
Calculation: Calculate the HTRF ratio (
). Plot % Inhibition vs. Log[Concentration] to derive IC50.[1]
Validation Criteria:
-
Z' factor must be > 0.5.[1]
-
DMSO control should show max signal; BMS-202 should show near-complete inhibition at 1
M.
Protocol B: Jurkat T-Cell Activation Assay (Functional Validation)
Purpose: To verify that binding inhibition translates to functional immune restoration.[1]
Workflow:
-
Co-Culture Setup: Seed CHO-K1 cells overexpressing PD-L1 (artificial antigen-presenting cells) in a 96-well plate (50,000 cells/well).
-
T-Cell Addition: Add Jurkat T-cells expressing PD-1 and an NFAT-luciferase reporter (50,000 cells/well).
-
Treatment: Treat co-culture with the biphenyl derivative (1, 5, 10
M) and anti-CD3 antibody (to provide Signal 1). -
Incubation: Incubate for 6 hours at 37°C, 5% CO2.
-
Readout: Add luciferase substrate (Bio-Glo™) and measure luminescence.[1]
-
Interpretation: An increase in luminescence indicates blockade of the PD-1 inhibitory signal (successful drug activity).[1]
Synthetic Utility & Safety Considerations
Synthetic Pathway (Eltrombopag Context)
Beyond immunotherapy, the 2'-Methoxy-3'-nitro-1,1'-biphenyl-3-carboxylic acid derivative is a crucial intermediate in the synthesis of Eltrombopag .[1]
-
Reaction: Suzuki-Miyaura coupling of 2-bromo-6-nitroanisole with 3-carboxyphenylboronic acid.[1]
-
Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2.[1]
-
Yield: Typically >85% in optimized industrial workflows.[1]
Toxicity Warning (The Nitro Group)
Critical Safety Note: The presence of the nitro group (
-
Mandatory Screening: Any drug development candidate containing this scaffold must undergo an Ames Test (Salmonella typhimurium) early in the optimization phase.[1]
-
Mitigation: If mutagenicity is observed, medicinal chemists often reduce the nitro group to an amine or amide in subsequent generation analogs to retain potency while improving the safety profile.
References
-
Design and Synthesis of PD-1/PD-L1 Inhibitors.
-
Biphenyl Scaffold Biological Activity.
-
Chemical Structure & Properties.
-
Eltrombopag Intermedi
Sources
cross-reactivity studies of 3-Methoxy-3'-nitro-1,1'-biphenyl based compounds
Technical Evaluation: Cross-Reactivity & Specificity Profile of 3-Methoxy-3'-nitro-1,1'-biphenyl Scaffolds
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Lead Optimization Scientists.
Executive Summary: The Structural Imperative
In the landscape of fragment-based drug discovery (FBDD), This compound represents a critical "privileged scaffold." Unlike its 4,4'-disubstituted counterparts—often plagued by poor solubility and excessive planarity—the 3,3'-substitution pattern induces a specific dihedral twist (~36°), essential for targeting cryptic pockets in protein-protein interactions (PPIs), such as the WDR5-MLL1 complex.
However, the inclusion of a nitro group (
Comparative Analysis: Performance vs. Alternatives
The following table contrasts the this compound scaffold with its primary structural alternatives used in early-stage discovery.
Table 1: Structural & Functional Comparison of Biphenyl Scaffolds
| Feature | This compound (Subject) | 4-Methoxy-4'-nitro-1,1'-biphenyl (Alternative A) | 3-Methoxy-3'-amino-1,1'-biphenyl (Alternative B) |
| Conformation | Twisted (~36°) . Reduces aggregation; mimics non-planar biological ligands. | Planar . High stacking tendency; poor solubility; higher non-specific binding. | Twisted . Similar shape, but different electronic properties. |
| Metabolic Liability | High . Nitro-reduction (Type I) and O-demethylation (Type II). | Moderate . Planarity often slows CYP access, but solubility limits metabolic clearance. | High . Primary amine is prone to rapid acetylation or oxidation. |
| Assay Interference | High (Quenching) . Nitro group is a strong fluorescence quencher (Inner Filter Effect). | High . Similar quenching profile. | Low . Amines are generally fluorescence-neutral. |
| Target Selectivity | High . Geometry restricts binding to specific hydrophobic clefts (e.g., WDR5). | Low . Promiscuous binding to flat hydrophobic surfaces (PAINS-like behavior). | Moderate . H-bond donor capability changes binding mode significantly. |
Analyst Insight: While Alternative B (Amino) offers lower assay interference, the Nitro variant is often preferred in early screening because it lacks the hydrogen bond donor character of the amine, providing a "cleaner" hydrophobic probe before lead optimization. However, this necessitates rigorous cross-reactivity testing.
Critical Cross-Reactivity Mechanisms
When validating this compound, "cross-reactivity" manifests in three distinct vectors. You must control for all three to ensure data integrity.
A. Metabolic Cross-Reactivity (CYP Inhibition)
The 3-methoxy group is a prime substrate for CYP2D6 and CYP3A4 . If your compound acts as a competitive substrate, it will appear to "inhibit" the metabolism of other drugs (drug-drug interaction potential), a form of metabolic cross-reactivity.
B. Assay Interference (The "False Positive" Trap)
Nitro-biphenyls are yellow-to-orange compounds with significant absorbance near 400nm. In fluorescence polarization (FP) or FRET assays, they can absorb the excitation or emission light, mimicking an inhibitor signal. This is pseudo-cross-reactivity .
C. Immunological/Target Cross-Reactivity
If used as a hapten or probe, the nitro group is highly immunogenic. Antibodies raised against this scaffold often cross-react with other nitro-aromatics (e.g., environmental nitro-PAHs), leading to false positives in biological matrices.
Experimental Protocols
Protocol 1: The "Self-Validating" Fluorescence Interference Check
Use this protocol to rule out Inner Filter Effects (IFE) in your binding assays.
Objective: Determine if the IC50 observed is due to binding or optical quenching.
Reagents:
-
This compound (Test Compound)[1]
-
Fluorophore (e.g., Fluorescein or BODIPY, matched to your assay)
-
Target Protein (optional for Step A, required for Step B)
Methodology:
-
Absorbance Scan: Measure the UV-Vis absorbance of the Test Compound (10 µM - 0.1 µM) in assay buffer.
-
Pass Criteria: OD < 0.05 at the excitation and emission wavelengths of your fluorophore.
-
-
The "Spike" Test:
-
Prepare a solution of free fluorophore (no protein).
-
Titrate the Test Compound into this solution.
-
Result Analysis: If fluorescence intensity decreases in a dose-dependent manner without the protein target present, the compound is a quencher. Do not proceed with standard FP/FRET assays.
-
Protocol 2: CYP Isoform Selectivity Screen
Use this to map metabolic cross-reactivity.
Objective: Quantify inhibition of CYP3A4 vs. CYP2D6.
-
Incubation: Mix Human Liver Microsomes (0.5 mg/mL) with specific probe substrates (e.g., Midazolam for 3A4, Dextromethorphan for 2D6).
-
Challenge: Add this compound at 1 µM and 10 µM.
-
Reaction: Initiate with NADPH; incubate 20 min at 37°C.
-
Analysis: LC-MS/MS quantification of probe metabolites.
-
Calculation: % Inhibition =
.
Visualizing the Validation Logic
The following diagram illustrates the decision tree for validating hits derived from this compound, ensuring that "activity" is not merely "interference."
Figure 1: Critical Decision Tree for validating nitro-biphenyl hits. Note the divergence at Step 3 based on metabolic pathway dominance.
References
-
Getlik, M., et al. (2016).[] "Structure-Based Optimization of a Small Molecule Antagonist of the Interaction Between WD Repeat-Containing Protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1)." Journal of Medicinal Chemistry, 59(6), 2478-2496.[] Link
-
Miller, J. J., & Valdes, R. (1991). "Approaches to minimizing interference by cross-reacting molecules in immunoassays."[3][4][5] Clinical Chemistry, 37(2), 144-153. Link
-
Pourali, A. R., & Fatemi, S. (2010).[6] "Synthesis and crystal structure of 4-methoxy-3-nitrobiphenyl." Crystallographic Communications, via NIH PMC. Link
-
Tang, Y., et al. (2023). "Metabolic stability and metabolite profiling of emerging synthetic cathinones." Frontiers in Pharmacology. Link
Sources
- 1. This compound | C13H11NO3 | CID 14784156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Approaches to minimizing interference by cross-reacting molecules in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-reactivity in antibody microarrays and multiplexed sandwich assays: shedding light on the dark side of multiplexing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Methoxy-3-nitrobiphenyl - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
